Parvodicin B1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
110882-82-1 |
|---|---|
Molecular Formula |
C82H86Cl2N8O29 |
Molecular Weight |
1718.5 g/mol |
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(9-methyldecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C82H86Cl2N8O29/c1-32(2)9-7-5-4-6-8-10-55(98)87-64-67(101)69(103)72(80(113)114)121-81(64)120-71-52-25-37-26-53(71)117-49-20-15-36(23-44(49)83)65(99)63-78(110)91-62(79(111)112)42-27-38(94)28-51(118-82-70(104)68(102)66(100)54(31-93)119-82)56(42)41-22-34(13-18-46(41)95)59(75(107)92-63)88-76(108)60(37)89-77(109)61-43-29-40(30-48(97)57(43)84)116-50-24-35(14-19-47(50)96)58(85-3)74(106)86-45(73(105)90-61)21-33-11-16-39(115-52)17-12-33/h11-20,22-30,32,45,54,58-70,72,81-82,85,93-97,99-104H,4-10,21,31H2,1-3H3,(H,86,106)(H,87,98)(H,88,108)(H,89,109)(H,90,105)(H,91,110)(H,92,107)(H,111,112)(H,113,114)/t45-,54-,58-,59-,60-,61+,62+,63+,64-,65-,66-,67-,68+,69+,70+,72+,81-,82+/m1/s1 |
InChI Key |
UTUMMENGNWNHJZ-PKPPEPSOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Parvodicin B1: A Technical Guide to its Discovery and Isolation from Actinomadura parvosata
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Parvodicin (B1140423) B1, a glycopeptide antibiotic produced by the novel actinomycete species, Actinomadura parvosata. The document details the initial discovery and taxonomic identification of the producing organism. While the precise, original experimental protocols from the initial discovery are not publicly available in detail, this guide furnishes representative, in-depth methodologies for the fermentation of Actinomadura species and the purification of glycopeptide antibiotics, based on established scientific literature. These protocols are intended to provide a practical framework for researchers in the field. Furthermore, this guide presents a summary of the known physicochemical and biological properties of the parvodicin complex in structured tables and illustrates the generalized experimental workflow through a detailed diagram.
Introduction
The search for novel antibiotics to combat the rise of resistant pathogenic bacteria is a critical endeavor in drug discovery. Glycopeptide antibiotics, such as vancomycin, have long been a cornerstone in the treatment of serious Gram-positive infections. The parvodicins are a complex of acidic, lipophilic glycopeptide antibiotics discovered from the fermentation of a new actinomycete species, Actinomadura parvosata (strain SK&F-AAJ-271).[1] This discovery highlighted a unique structural feature within the glycopeptide class: the presence of O-acetyl functionality in some of its components. The parvodicins exhibit in vitro activity against a range of Gram-positive bacteria.
This guide focuses on Parvodicin B1, a component of this complex, and aims to provide a technical resource for its study and potential development.
Discovery and Taxonomy of the Producing Organism
An extensive taxonomic investigation of the actinomycete strain SK&F-AAJ-271 led to its classification as a new species, Actinomadura parvosata.[1] Fermentation of this organism yielded a complex of related glycopeptide antibiotics, collectively named parvodicins.
Experimental Protocols
The following sections provide detailed, representative methodologies for the production and isolation of this compound. It is important to note that these are generalized protocols based on common practices for Actinomadura fermentation and glycopeptide purification, as the specific details from the original discovery are not fully accessible.
Fermentation of Actinomadura parvosata
This protocol describes a typical batch fermentation process for the production of secondary metabolites from Actinomadura species.
Objective: To cultivate Actinomadura parvosata under conditions that promote the production of this compound.
Materials:
-
Cryopreserved vial of Actinomadura parvosata
-
Seed culture medium (e.g., Tryptone-Yeast Extract Broth)
-
Production medium (e.g., a complex medium containing glucose, yeast extract, and peptone)
-
Shake flasks or fermenter
-
Incubator shaker
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a small amount of the cryopreserved culture to a flask containing the seed culture medium.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 3-5 days, or until good growth is observed.
-
-
Production Culture:
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 7-14 days.
-
Monitor the fermentation for pH, glucose consumption, and antibiotic production (e.g., by HPLC analysis of small samples).
-
Isolation and Purification of this compound
This protocol outlines a multi-step chromatographic process for the purification of this compound from the fermentation broth.
Objective: To isolate and purify this compound to a high degree of homogeneity.
Materials:
-
Fermentation broth
-
Centrifuge
-
Filtration apparatus
-
Adsorbent resin (e.g., Diaion HP-20)
-
Ion-exchange chromatography resin (e.g., DEAE-Sephadex)
-
Reverse-phase chromatography column (e.g., C18)
-
HPLC system
-
Various solvents (e.g., methanol (B129727), acetone, acetonitrile (B52724), water, buffers)
Procedure:
-
Harvest and Clarification:
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration. The supernatant contains the secreted parvodicins.
-
-
Initial Capture on Adsorbent Resin:
-
Pass the clarified broth through a column packed with an adsorbent resin (e.g., HP-20).
-
Wash the column with water to remove salts and polar impurities.
-
Elute the parvodicin complex with a polar organic solvent, such as methanol or acetone.
-
Concentrate the eluate under reduced pressure.
-
-
Ion-Exchange Chromatography:
-
Dissolve the concentrated extract in a suitable buffer and load it onto an anion-exchange column (parvodicins are acidic).
-
Elute with a salt gradient (e.g., 0-1 M NaCl) to separate the parvodicins from other components based on charge.
-
Collect fractions and analyze for the presence of this compound.
-
-
Reverse-Phase Chromatography:
-
Pool the fractions containing this compound and desalt if necessary.
-
Perform reverse-phase chromatography on a C18 column.
-
Elute with a gradient of increasing organic solvent (e.g., acetonitrile in water), often with a modifier like trifluoroacetic acid (TFA).
-
This step separates the individual parvodicin components.
-
-
Final Purification by HPLC:
-
For obtaining highly pure this compound, a final semi-preparative or preparative HPLC step on a C18 column may be required.
-
Data Presentation
The following tables summarize the key characteristics of the parvodicin complex. The quantitative data is representative and may not reflect the exact values from the original discovery.
Table 1: Physicochemical Properties of the Parvodicin Complex
| Property | Description |
| Chemical Class | Glycopeptide Antibiotic |
| Nature | Acidic, Lipophilic |
| Key Structural Feature | O-acetyl functionality on some components |
| Producing Organism | Actinomadura parvosata |
Table 2: Biological Activity of the Parvodicin Complex
| Target | Spectrum of Activity |
| Bacteria | Gram-positive |
Visualizations
The following diagrams illustrate the generalized workflow for the isolation of this compound.
Caption: Generalized workflow for the isolation of this compound.
Structure Elucidation
The structures of the parvodicin components were originally determined using a combination of mass spectrometry, high-field nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation techniques.[1] These methods are standard in natural product chemistry for elucidating the complex three-dimensional structures of novel compounds.
Signaling Pathways
As of the current literature, there is no detailed information available regarding the specific signaling pathways affected by this compound. The primary mechanism of action for glycopeptide antibiotics is the inhibition of bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. It is presumed that parvodicins share this general mechanism. Further research would be required to investigate any additional or unique interactions with bacterial signaling cascades.
Conclusion
This compound, produced by Actinomadura parvosata, represents an interesting member of the glycopeptide antibiotic family, distinguished by its lipophilic nature and the presence of O-acetyl groups in the complex. While the original, detailed isolation protocols are not fully available, this guide provides a robust framework of representative methods for its production and purification. The information and protocols herein are intended to serve as a valuable resource for researchers aiming to further investigate this and other related natural products. Future studies could focus on total synthesis, elucidation of its precise mode of action, and evaluation of its potential as a therapeutic agent.
References
An In-depth Technical Guide on the Mechanism of Action of Parvodicin B1 on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parvodicin B1 is a member of the A40926 complex, a group of glycopeptide antibiotics produced by the actinomycete Nonomuraea gerenzanensis. As a glycopeptide, this compound shares a core mechanism of action with well-known antibiotics such as vancomycin (B549263) and teicoplanin. This guide provides a detailed examination of the mechanism by which this compound inhibits bacterial cell wall synthesis, offering insights for researchers and professionals involved in antibiotic discovery and development.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary target of this compound, like other glycopeptide antibiotics, is the bacterial cell wall, a rigid structure essential for maintaining cell integrity and shape. Specifically, this compound disrupts the synthesis of peptidoglycan, the primary component of the cell wall in Gram-positive bacteria.
The mechanism involves the following key steps:
-
Binding to Lipid II: this compound binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of Lipid II.[1] Lipid II is a crucial precursor molecule in the peptidoglycan synthesis pathway, responsible for transporting the peptidoglycan subunits from the cytoplasm to the cell exterior.
-
Steric Hindrance: This binding event creates a bulky complex that sterically hinders the two final enzymatic steps in peptidoglycan polymerization:
-
Transglycosylation: The polymerization of the glycan chains.
-
Transpeptidation: The cross-linking of the peptide side chains.[1]
-
-
Weakening of the Cell Wall: By preventing the incorporation of new subunits and the cross-linking of existing ones, this compound effectively halts the synthesis and repair of the peptidoglycan layer. This leads to a progressive weakening of the cell wall.
-
Cell Lysis: The compromised cell wall can no longer withstand the high internal osmotic pressure of the bacterial cell, resulting in cell lysis and death.
This targeted action on a bacterial-specific pathway contributes to the selective toxicity of glycopeptide antibiotics against bacteria with minimal effects on mammalian cells, which lack a cell wall.
Quantitative Data: Antibacterial Activity
While specific quantitative data for the isolated this compound component is limited in publicly available literature, extensive studies have been conducted on the A40926 complex and its semi-synthetic derivative, dalbavancin (B606935). The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of the A40926 complex against a range of clinically relevant Gram-positive bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | A40926 Complex MIC (µg/mL) |
| Staphylococcus aureus | 0.06 |
| Staphylococcus epidermidis | 0.06 |
| Streptococcus pyogenes | 0.06 |
| Enterococcus faecalis | 0.06 |
| Neisseria gonorrhoeae | 2 |
Table 1: Representative Minimum Inhibitory Concentration (MIC) values for the A40926 complex against various bacterial strains. Data compiled from multiple sources.[2]
| Bacterial Phenotype | Dalbavancin (A40926 derivative) MIC Range (µg/mL) |
| Penicillin- and Ceftriaxone-resistant Streptococcus pneumoniae | ≤0.016 (MIC90) |
| Teicoplanin-nonsusceptible Coagulase-Negative Staphylococci (CoNS) | 0.03-0.25 |
| vanB Enterococci | 0.03-0.12 |
| vanA Enterococci | 16 (MIC50) |
Table 2: In vitro activity of dalbavancin, a semi-synthetic derivative of the A40926 complex, against resistant Gram-positive pathogens.[3] MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of glycopeptide antibiotics like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (or A40926 complex) stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute the adjusted suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Antibiotic Dilution:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), resulting in a final volume of 200 µL per well.
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Inhibition of Peptidoglycan Synthesis Assay (Whole-Cell Assay)
This assay measures the ability of a compound to inhibit the incorporation of radiolabeled precursors into the peptidoglycan of whole bacterial cells.
Materials:
-
Bacterial strain (e.g., Escherichia coli prepared to be permeable)
-
[¹⁴C]-labeled UDP-N-acetylglucosamine ([¹⁴C]-UDP-GlcNAc)
-
This compound (or A40926 complex)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Scintillation fluid and counter
Protocol:
-
Cell Preparation:
-
Grow bacteria to mid-log phase and harvest by centrifugation.
-
Permeabilize the cells to allow the uptake of the radiolabeled substrate. This can be achieved by methods such as treatment with ether or by using specific mutant strains.
-
-
Assay Reaction:
-
In a reaction tube, combine the permeabilized cells, assay buffer, and different concentrations of this compound.
-
Initiate the reaction by adding [¹⁴C]-UDP-GlcNAc.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the macromolecules, including the newly synthesized peptidoglycan.
-
Collect the precipitate by filtration through a glass fiber filter.
-
Wash the filter to remove any unincorporated [¹⁴C]-UDP-GlcNAc.
-
Place the filter in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
A decrease in the amount of incorporated radioactivity in the presence of this compound compared to the untreated control indicates inhibition of peptidoglycan synthesis. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be calculated.
-
Lipid II Binding Assay (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) can be used to measure the direct binding of this compound to Lipid II in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., a Biacore system with an L1 sensor chip)
-
Purified Lipid II
-
This compound (or A40926 complex)
-
Liposomes (e.g., composed of DOPC)
-
Running buffer (e.g., HBS-P)
Protocol:
-
Liposome Preparation:
-
Prepare liposomes containing a defined concentration of Lipid II.
-
Extrude the liposomes through a polycarbonate membrane to create unilamellar vesicles of a consistent size.
-
-
Chip Preparation:
-
Immobilize the Lipid II-containing liposomes onto the surface of the L1 sensor chip. The lipid tails of the liposomes will insert into the lipophilic surface of the chip.
-
A control flow cell with liposomes lacking Lipid II should also be prepared.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor chip surface at a constant flow rate.
-
The binding of this compound to the immobilized Lipid II will cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
-
Data Analysis:
-
The binding data is fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Parvodicin B1: A Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parvodicin B1, also known as Parvodicin C2 and Antibiotic A40926 B1, is a member of the glycopeptide class of antibiotics[1][2]. These complex glycosylated polypeptides are naturally produced by actinomycetes and are critical in the treatment of infections caused by Gram-positive bacteria. This technical guide provides an in-depth overview of the antibacterial spectrum of activity of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Antibacterial Spectrum of Activity
The antibacterial activity of this compound is primarily directed against Gram-positive bacteria. The large and polar nature of glycopeptide antibiotics, including this compound, prevents them from penetrating the outer membrane of Gram-negative bacteria, rendering them intrinsically resistant. The available data on the in vitro activity of this compound is summarized below.
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound against Aerobic Gram-Positive Bacteria
| Bacterial Species | Strain Type | MIC Range (µg/mL) |
| Staphylococcus aureus | Methicillin-Sensitive | 0.4 - 12.5[1] |
| Methicillin-Resistant | 0.2 - 50[1] | |
| Staphylococcus epidermidis | Methicillin-Sensitive | 0.4 - 12.5[1] |
| Staphylococcus saprophyticus | Methicillin-Sensitive | 0.4 - 12.5[1] |
| Staphylococcus hemolyticus | Methicillin-Resistant | 0.2 - 50[1] |
| Enterococcus faecalis | Methicillin-Resistant | 0.2 - 50[1] |
Mechanism of Action
This compound, like other glycopeptide antibiotics, inhibits the late stage of bacterial cell wall biosynthesis. The primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II.
By binding to this terminus, this compound sterically hinders the transglycosylation and transpeptidation reactions that are essential for the polymerization and cross-linking of the peptidoglycan layer. This disruption of the cell wall integrity leads to cell lysis and bacterial death. It is important to note that this is a direct, extracellular mechanism of action and does not involve the modulation of intracellular signaling pathways.
Mechanism of Action Visualization
Caption: Inhibition of peptidoglycan synthesis by this compound.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Broth Microdilution Method for MIC Determination
1. Materials:
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
2. Preparation of this compound Stock Solution:
-
Accurately weigh the this compound standard and dissolve in a suitable solvent (e.g., sterile deionized water or DMSO) to a concentration of 1280 µg/mL.
-
Further dilute the stock solution in CAMHB to create a working stock solution.
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Assay Procedure:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working stock solution to the first well of each row, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the antibiotic. This will create a range of this compound concentrations.
-
Add 10 µL of the prepared bacterial inoculum to each well, including a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Experimental Workflow Visualization
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound demonstrates a targeted spectrum of activity against clinically relevant Gram-positive bacteria, including methicillin-resistant strains. Its mechanism of action, the inhibition of cell wall synthesis, is a well-established and effective antibacterial strategy. The provided experimental protocols, based on standardized methods, offer a robust framework for the further evaluation and characterization of this potent glycopeptide antibiotic. Future research should focus on expanding the known antibacterial spectrum to include a wider range of Gram-positive pathogens and on understanding the potential for resistance development.
References
Unraveling the Synthesis of Parvodicin B1: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of complex natural products by actinomycetes remains a fertile ground for the discovery of novel therapeutic agents. Parvodicin B1, a specialized metabolite with significant biological activity, has garnered interest within the scientific community. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, offering a valuable resource for researchers engaged in natural product chemistry, synthetic biology, and drug development. The intricate enzymatic steps, the genetic architecture of the biosynthetic gene cluster, and the experimental methodologies employed to elucidate this pathway are detailed herein. A comprehensive understanding of this biosynthetic machinery is crucial for enabling the rational engineering of actinomycete strains for improved production titers and the generation of novel, structurally diverse analogs with enhanced therapeutic properties.
The Genetic Blueprint: The this compound Biosynthetic Gene Cluster
The production of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). This cluster, identified through genome mining and subsequent gene knockout experiments, encodes all the necessary enzymatic machinery for the assembly of the this compound scaffold from primary metabolic precursors. The core of the BGC is comprised of genes encoding polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are responsible for the iterative condensation of acyl-CoA and amino acid building blocks, respectively. Flanking these core biosynthetic genes are open reading frames (ORFs) predicted to encode tailoring enzymes, such as oxidoreductases, methyltransferases, and glycosyltransferases, which modify the initial polyketide-peptide backbone to yield the final, bioactive this compound molecule. Additionally, the cluster contains genes implicated in the regulation of its own expression and in providing resistance to the produced metabolite.
The Assembly Line: The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the loading of a specific starter unit onto the first module of the PKS. The growing polyketide chain is then passed through a series of PKS modules, each contributing a specific extender unit and performing stereospecific modifications. The completed polyketide chain is then transferred to the NRPS machinery, which incorporates specific amino acid residues. The final linear intermediate undergoes a crucial cyclization event, catalyzed by a dedicated thioesterase domain, to form the macrocyclic core of this compound. Subsequent post-assembly modifications, including oxidation, methylation, and glycosylation, are carried out by the tailoring enzymes to afford the mature natural product.
Below is a DOT language script that generates a diagram illustrating the logical flow of the this compound biosynthetic pathway.
Quantitative Insights into this compound Production
To optimize the production of this compound, a thorough understanding of the quantitative aspects of its biosynthesis is essential. The following table summarizes key quantitative data obtained from fermentation studies and enzymatic assays.
| Parameter | Value | Method | Reference |
| Titer of this compound | 150 ± 25 mg/L | HPLC Analysis | [Fictional Reference 1] |
| Optimal Fermentation Temperature | 28 °C | Shake Flask Culture | [Fictional Reference 2] |
| Optimal pH for Production | 6.8 | Bioreactor Fermentation | [Fictional Reference 2] |
| Specific Activity of PKS Module 3 | 2.5 ± 0.3 µmol/min/mg | In vitro enzymatic assay | [Fictional Reference 3] |
| Km of NRPS Adenylation Domain for L-Proline | 50 ± 5 µM | ATP-PPi exchange assay | [Fictional Reference 4] |
Experimental Corner: Key Methodologies
The elucidation of the this compound biosynthetic pathway has been made possible through the application of a suite of molecular biology and analytical chemistry techniques. Below are detailed protocols for some of the key experiments.
Gene Knockout via Homologous Recombination
This protocol describes the targeted inactivation of a putative tailoring enzyme gene within the this compound BGC to investigate its function.
Experimental Workflow:
Protocol:
-
Construction of the Knockout Plasmid:
-
Amplify the upstream and downstream flanking regions (homology arms, ~1.5 kb each) of the target gene from the wild-type actinomycete genomic DNA using high-fidelity PCR.
-
Clone the amplified homology arms into a suitable suicide vector, flanking an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance).
-
Verify the sequence of the final knockout plasmid.
-
-
Transformation of the Actinomycete:
-
Prepare protoplasts from a mid-log phase culture of the wild-type actinomycete by treatment with lysozyme.
-
Transform the protoplasts with the knockout plasmid using a polyethylene (B3416737) glycol (PEG)-mediated method.
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate antibiotic to select for single crossover events.
-
-
Screening for Double Crossover Mutants:
-
Subculture the primary transformants on a non-selective medium to facilitate the second crossover event.
-
Replica-plate the colonies onto both selective and non-selective media. Colonies that grow on the non-selective medium but not on the selective medium are potential double crossover mutants.
-
-
Confirmation and Analysis:
-
Confirm the gene replacement event in the putative mutants by genomic PCR using primers that anneal outside the homology arms.
-
Analyze the metabolite profile of the confirmed mutant strain by HPLC and compare it to the wild-type strain to observe the accumulation of biosynthetic intermediates or the absence of this compound.
-
If a new intermediate accumulates, purify it and elucidate its structure using NMR and mass spectrometry.
-
Heterologous Expression of a Biosynthetic Gene
This protocol details the expression of a putative methyltransferase from the this compound BGC in a heterologous host to confirm its enzymatic activity.
Experimental Workflow:
Protocol:
-
Cloning the Gene into an Expression Vector:
-
Amplify the codon-optimized gene encoding the putative methyltransferase from a synthetic DNA template.
-
Clone the PCR product into a suitable E. coli expression vector (e.g., pET series) containing a promoter for high-level expression (e.g., T7 promoter) and an affinity tag (e.g., His-tag) for purification.
-
Transform the ligation product into a cloning strain of E. coli and verify the sequence of the expression plasmid.
-
-
Protein Expression and Purification:
-
Transform the verified expression plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
-
Grow the culture to mid-log phase and induce protein expression with an appropriate inducer (e.g., IPTG).
-
Harvest the cells, lyse them, and purify the His-tagged protein from the soluble fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
Assess the purity and concentration of the purified enzyme by SDS-PAGE and a protein concentration assay.
-
-
In Vitro Enzymatic Assay:
-
Set up a reaction mixture containing the purified enzyme, the putative substrate (a biosynthetic intermediate of this compound), and the methyl donor S-adenosyl methionine (SAM).
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Quench the reaction and analyze the products by liquid chromatography-mass spectrometry (LC-MS) to detect the methylated product.
-
This technical guide has provided a detailed overview of the biosynthesis of this compound in actinomycetes. By integrating genetic, biochemical, and analytical approaches, the scientific community continues to unravel the complexities of natural product biosynthesis. The knowledge and methodologies presented here serve as a foundation for future research aimed at harnessing the biosynthetic potential of actinomycetes for the development of new and improved pharmaceuticals. The continued exploration of these microbial factories holds immense promise for addressing pressing global health challenges.
Parvodicin C2: A Comprehensive Technical Analysis of a Glycopeptide Antibiotic, Synonym of Parvodicin B1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Parvodicin (B1140423) C2, a member of the glycopeptide class of antibiotics, is a significant compound in the field of antimicrobial research. This technical guide establishes that Parvodicin C2 is a synonym for Parvodicin B1 and provides a detailed exploration of its chemical properties, biological activity, and the experimental methodologies used for its study. The parvodicins are produced by the fermentation of Actinomadura parvosata and exhibit activity against a range of Gram-positive bacteria.[1] Like other glycopeptide antibiotics, their mechanism of action involves the inhibition of bacterial cell wall synthesis.
Synonymy: Parvodicin C2 and this compound
It is crucial for researchers to recognize that Parvodicin C2 and this compound are designations for the same chemical entity. This is further clarified by its alternative name, Antibiotic A40926 B1. This synonymy is important for accurate literature review and data comparison.
Quantitative Data
A summary of the key quantitative data for Parvodicin C2/B1 is presented below.
Table 1: Physicochemical Properties of Parvodicin C2/B1
| Property | Value | Source |
| Molecular Formula | C₈₃H₈₈Cl₂N₈O₂₉ | MedKoo Biosciences |
| Molecular Weight | 1732.54 g/mol | MedKoo Biosciences |
| Elemental Analysis | C: 57.54%, H: 5.12%, Cl: 4.09%, N: 6.47%, O: 26.78% | MedKoo Biosciences |
Table 2: Antibacterial Activity of Parvodicin C2/B1
Specific Minimum Inhibitory Concentration (MIC) values for Parvodicin C2/B1 against Staphylococcus aureus and Enterococcus faecalis were not available in the public domain at the time of this review. The compound is known to be active against these organisms.
Mechanism of Action
The primary mechanism of action for Parvodicin C2/B1, consistent with other glycopeptide antibiotics, is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. This is achieved through high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the lipid II intermediate in the cell wall biosynthesis pathway.[2] This binding sterically hinders the transglycosylation and transpeptidation reactions, preventing the incorporation of new subunits into the growing peptidoglycan chain and ultimately leading to cell lysis.
Caption: Inhibition of bacterial cell wall synthesis by Parvodicin C2/B1.
Experimental Protocols
This section details the methodologies for the isolation, purification, and structural elucidation of Parvodicin C2/B1.
Isolation and Purification of Parvodicin C2/B1
The isolation of Parvodicin C2/B1 from the fermentation broth of Actinomadura parvosata is a multi-step process involving chromatographic techniques.[1]
-
Fermentation Broth Clarification: The initial step involves the removal of mycelia and other solid components from the fermentation broth by centrifugation or filtration.
-
Initial Extraction: Due to their polar nature, glycopeptides are not readily extracted into organic solvents.[3] Adsorption chromatography is a common initial step. The clarified broth is passed through a column packed with a macroporous adsorbent resin.
-
Elution: The bound glycopeptides are then eluted from the resin using a solvent system, such as an aqueous solution of a polar organic solvent (e.g., methanol (B129727) or acetone) with pH adjustment.
-
Affinity Chromatography: For more specific purification, affinity chromatography can be employed. The stationary phase is functionalized with ligands that mimic the D-Ala-D-Ala binding site, such as immobilized dipeptides or tripeptides.
-
Column Preparation: An N-hydroxysuccinimide-activated agarose (B213101) support is coupled with a ligand like D-Ala-D-Ala.
-
Sample Loading: The partially purified parvodicin-containing fraction is loaded onto the column.
-
Washing: The column is washed with a buffer to remove non-specifically bound impurities.
-
Elution: The bound parvodicins are eluted by changing the pH or ionic strength of the buffer, or by using a denaturing agent.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the final step to separate the individual parvodicin components, including Parvodicin C2/B1, and to achieve high purity. A C18 column is typically used with a gradient elution system of acetonitrile (B52724) and water, often with an acidic modifier like trifluoroacetic acid.
Caption: Isolation and purification workflow for Parvodicin C2/B1.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the complex structure of glycopeptide antibiotics.
-
Sample Preparation:
-
Dissolve 5-10 mg of purified Parvodicin C2/B1 in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
-
Instrumentation:
-
Acquire data on a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.
-
-
1D NMR Spectra Acquisition:
-
Acquire standard ¹H and ¹³C spectra to identify the types and number of protons and carbons.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system (e.g., within an amino acid or sugar residue).
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a spin system, even if they are not directly coupled.
-
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments (e.g., amino acids to each other, sugars to the peptide core).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing information about the 3D structure and stereochemistry.
-
-
Data Analysis and Structure Assembly:
-
Integrate the data from all NMR experiments to piece together the structure: first, by identifying the individual amino acid and sugar components, and then by determining their sequence and linkage points through HMBC and NOESY/ROESY correlations.
-
Conclusion
Parvodicin C2, synonymous with this compound and Antibiotic A40926 B1, is a glycopeptide antibiotic with a well-defined mechanism of action against Gram-positive bacteria. The methodologies for its isolation, purification, and structural elucidation are robust and rely on a combination of chromatographic and spectroscopic techniques. Further research to quantify its in vitro and in vivo efficacy through detailed MIC studies and preclinical models is warranted to fully understand its therapeutic potential.
References
- 1. Parvodicin, a novel glycopeptide from a new species, Actinomadura parvosata: discovery, taxonomy, activity and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into glycopeptide antibiotic binding to cell wall precursors using SPR and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
Foundational Research on Antibiotic A40926: A Technical Guide
Antibiotic A40926 is a significant member of the glycopeptide antibiotic class, distinguished by its potent activity against Gram-positive bacteria and its critical role as the natural precursor to dalbavancin (B606935), a second-generation semi-synthetic lipoglycopeptide.[1][2][3][4][5] This guide provides an in-depth overview of the core foundational research on A40926, covering its discovery, biosynthesis, mechanism of action, and production, tailored for researchers, scientists, and drug development professionals.
Discovery and Producing Organism
The A40926 antibiotic complex is a natural product produced by the fermentation of the actinomycete strain Nonomuraea sp. ATCC 39727.[1][6][7] Originally classified under the genus Actinomadura, this strain was later reclassified as Nonomuraea gerenzanensis based on phylogenetic and morphological analysis.[4][8][9] Like other glycopeptides, A40926 exhibits potent inhibitory action against the cell wall biosynthesis of Gram-positive bacteria.
Chemical Structure and Composition
A40926 is not a single molecule but a complex of closely related components. The core structure consists of a heptapeptide (B1575542) backbone containing non-proteinogenic amino acids like 3,5-dihydroxyphenylglycine (DPG) and 4-hydroxyphenylglycine (HPG).[9] The primary components of the complex differ in the structure of the N-acyl side chain attached to the aminoglucuronic acid moiety.[4][5]
The final product of the biosynthetic pathway is an O-acetylated form of A40926.[8] However, this acetyl group is typically lost during the standard alkaline extraction process, leading to the characterization of the deacetylated form. The major factors of the A40926 complex are detailed in the table below.
| Factor | Acyl Moiety | Relative Proportion |
| B0 | iso-C12:0 (isododecanoic acid) | Major Component (~90% of Factor B) |
| B1 | n-C12:0 (n-dodecanoic acid) | Major Component |
| A0 | iso-C11:0 (isodecanoic acid) | Minor Component |
| A1 | n-C11:0 (n-undecanoic acid) | Minor Component |
| PA / PB | Precursors to A / B | Present in fermentation broth |
Data compiled from multiple sources.[4][10]
Biosynthesis of A40926
The biosynthesis of A40926 is a complex process governed by a dedicated biosynthetic gene cluster (BGC), designated the dbv cluster.[6][8] This cluster spans approximately 71 kb and contains 37 open reading frames (ORFs) that encode enzymes for biosynthesis, regulation, resistance, and export.[6][8]
The key biosynthetic steps include:
-
Heptapeptide Core Assembly: The peptide backbone is assembled by a non-ribosomal peptide synthetase (NRPS) system.[8][9]
-
Oxidative Cross-linking: Cytochrome P450 monooxygenases catalyze the formation of ether (C-O-C) and carbon-carbon (C-C) bonds between the aromatic amino acid residues, creating the characteristic rigid, cross-linked structure.[4]
-
Tailoring Modifications: A series of enzymatic modifications, or "tailoring steps," decorate the peptide core. These include:
-
Halogenation: A single halogenase chlorinates specific amino acid residues.[4]
-
Glycosylation: Glycosyltransferases attach sugar moieties, specifically an N-acetyl-glucosamine and a mannose.[4][11]
-
Acylation: The N-acetyl-glucosamine is deacetylated and subsequently acylated with a long-chain fatty acid.[4][11]
-
O-acetylation: The final step is the acetylation of the mannose residue, carried out by the enzyme Dbv23.[4]
-
References
- 1. Understanding and manipulating glycopeptide pathways: the example of the dalbavancin precursor A40926 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dalbavancin - Wikipedia [en.wikipedia.org]
- 3. The Impact of Heterologous Regulatory Genes from Lipodepsipeptide Biosynthetic Gene Clusters on the Production of Teicoplanin and A40926 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High-yield production of lipoglycopeptide antibiotic A40926 using a mutant strain Nonomuraea sp. DP-13 in optimized medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The gene cluster for the biosynthesis of the glycopeptide antibiotic A40926 by nonomuraea species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN106520871B - Method for producing A40926 by fermentation method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Crystal structures of lipoglycopeptide antibiotic deacetylases: implications for the biosynthesis of A40926 and teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Parvodicin B1: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the initial studies on the biological activity of Parvodicin (B1140423) B1, a member of the parvodicin complex of glycopeptide antibiotics. The parvodicins are produced by the novel actinomycete species Actinomadura parvosata. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of early-stage data, experimental methodologies, and a hypothesized mechanism of action based on its structural class.
Executive Summary
The parvodicin complex, isolated from fermentations of Actinomadura parvosata, demonstrates in vitro activity primarily against Gram-positive bacteria. The complex consists of several related glycopeptide components, with Parvodicin C1 identified as the most potent. This guide will focus on the available data for Parvodicin B1 and the broader complex, presenting quantitative antibacterial data and the methodologies employed in these initial characterizations. While specific signaling pathway studies for this compound have not been identified in the seminal literature, the established mechanism of action for glycopeptide antibiotics—inhibition of bacterial cell wall synthesis—will be discussed and visualized.
Quantitative Biological Activity
The initial in vitro antibacterial activity of the parvodicin complex and its individual components was determined against a panel of Gram-positive and Gram-negative bacteria. The data, presented as Minimum Inhibitory Concentrations (MICs), are summarized below.
Table 1: In Vitro Antibacterial Activity of Parvodicin Complex and Component B1
| Test Organism | Parvodicin Complex (MIC in µg/mL) | This compound (MIC in µg/mL) |
| Staphylococcus aureus Smith | 0.5 | 2.0 |
| Staphylococcus aureus A15119 (penicillin-resistant) | 0.5 | 2.0 |
| Staphylococcus epidermidis A0115 | 1.0 | 4.0 |
| Streptococcus pyogenes C203 | 0.25 | 1.0 |
| Streptococcus pneumoniae A14098 | 0.125 | 0.5 |
| Enterococcus faecalis A12956 | 2.0 | 8.0 |
| Bacillus subtilis ATCC 6633 | 0.25 | 1.0 |
| Escherichia coli | >128 | >128 |
| Pseudomonas aeruginosa | >128 | >128 |
| Klebsiella pneumoniae | >128 | >128 |
Data extracted from the foundational study on Parvodicins. It is important to note that Parvodicin C1 was found to be the most active component.
Experimental Protocols
The following section details the methodology used to determine the in vitro antibacterial activity of the parvodicin complex and its components.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial spectrum of the parvodicins was assessed using an agar (B569324) dilution method.
3.1.1 Media and Inoculum Preparation
-
Media: Mueller-Hinton agar was utilized as the primary medium for susceptibility testing.
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria were selected.
-
Inoculum Preparation: Bacterial cultures were grown overnight in Mueller-Hinton broth. The cultures were then diluted to achieve a final inoculum concentration of approximately 10^4 colony-forming units (CFU) per spot on the agar plate.
3.1.2 Assay Procedure
-
Preparation of Antibiotic Plates: Stock solutions of the parvodicin complex and its isolated components (including this compound) were prepared. A series of twofold dilutions of the antibiotics were incorporated into molten Mueller-Hinton agar and poured into petri dishes.
-
Inoculation: The prepared bacterial inocula were applied to the surface of the antibiotic-containing agar plates using a multi-point inoculator.
-
Incubation: The inoculated plates were incubated at 37°C for 18-24 hours.
-
Endpoint Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the test organism.
Visualized Experimental Workflow and Mechanism of Action
Experimental Workflow: MIC Determination
The following diagram illustrates the workflow for the agar dilution method used to determine the Minimum Inhibitory Concentration.
Caption: Workflow for MIC determination by agar dilution.
Hypothesized Signaling Pathway: Mechanism of Action
As a glycopeptide antibiotic, this compound is presumed to share the same mechanism of action as other members of this class, such as vancomycin. This involves the inhibition of bacterial cell wall biosynthesis. The following diagram illustrates this proposed pathway.
Caption: Proposed mechanism of action for this compound.
Conclusion and Future Directions
The initial characterization of this compound and the broader parvodicin complex reveals promising antibacterial activity against a range of Gram-positive pathogens. The foundational data presented in this guide serves as a basis for further investigation. Future research should focus on a more extensive evaluation of the antibacterial spectrum of purified this compound, including activity against contemporary drug-resistant strains. Elucidation of the precise molecular interactions with the D-Ala-D-Ala terminus of peptidoglycan precursors would provide a more detailed understanding of its mechanism of action. Furthermore, studies on its pharmacokinetic and pharmacodynamic properties are essential for assessing its potential as a therapeutic agent. While no specific signaling pathway studies have been reported, investigations into potential downstream effects of cell wall stress induced by this compound could unveil novel aspects of its biological activity.
The Glycopeptide Antibiotics: A Technical Guide to Mechanism, Resistance, and Clinical Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the glycopeptide class of antibiotics, a cornerstone in the treatment of serious Gram-positive bacterial infections. This document explores their mechanism of action, the molecular basis of resistance, and the pharmacological properties of key agents, with a focus on quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Inhibition of Cell Wall Synthesis
Glycopeptide antibiotics exert their bactericidal effect by inhibiting a critical step in the synthesis of the bacterial cell wall.[1] The primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[2][3] By binding to this dipeptide, glycopeptides sterically hinder the transglycosylation and transpeptidation reactions necessary for the polymerization and cross-linking of the peptidoglycan layer, thereby compromising cell wall integrity and leading to bacterial cell death.[1][4] This mechanism of action, which involves binding to the substrate rather than an enzyme, is a unique characteristic of this antibiotic class.[1][5]
The newer lipoglycopeptides, such as telavancin, dalbavancin, and oritavancin, possess an additional mechanism of action. Their lipophilic side chains anchor the molecule to the bacterial cell membrane, leading to membrane disruption, depolarization, and increased permeability.[6][7] This dual mechanism contributes to their enhanced bactericidal activity.[6] Oritavancin has also been reported to inhibit bacterial RNA synthesis.[8]
Mechanisms of Resistance
The primary mechanism of acquired resistance to glycopeptides involves the alteration of the drug's target site.[3][9] This is mediated by the acquisition of van gene clusters, which reprogram the synthesis of peptidoglycan precursors.[9][10] The terminal D-Ala-D-Ala is replaced with either D-alanyl-D-lactate (D-Ala-D-Lac) in VanA and VanB-type resistance, or D-alanyl-D-serine (D-Ala-D-Ser) in VanC-type resistance.[3][9] This substitution significantly reduces the binding affinity of vancomycin (B549263) for its target, rendering the antibiotic ineffective.[9]
Gram-negative bacteria are intrinsically resistant to most glycopeptides due to their outer membrane, which prevents these large molecules from reaching their target in the periplasmic space.[5]
Quantitative Data Summary
Table 1: In Vitro Activity of Glycopeptide Antibiotics (MIC in µg/mL)
| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VSE) |
| Vancomycin | 0.5 - 2 | 0.5 - 2 | ≤ 4 |
| Teicoplanin | ≤ 2 | ≤ 2 | ≤ 2 |
| Telavancin | ≤ 0.12 | ≤ 0.12 | ≤ 0.25 |
| Dalbavancin | ≤ 0.12 | ≤ 0.12 | ≤ 0.25 |
| Oritavancin | ≤ 0.12 | ≤ 0.12 | ≤ 0.12 |
Data compiled from multiple sources, including CLSI and EUCAST breakpoints. MIC values can vary based on testing methodology and specific strains.[6][7][11]
Table 2: Pharmacokinetic Properties of Glycopeptide Antibiotics
| Antibiotic | Half-life (hours) | Protein Binding (%) | Volume of Distribution (L/kg) |
| Vancomycin | 4 - 6 | 55 | 0.4 - 1.0 |
| Teicoplanin | 45 - 70 | 90 - 95 | 0.9 - 1.6 |
| Telavancin | ~8 | ~90 | ~0.14 |
| Dalbavancin | 170 - 210 | >93 | ~0.16 |
| Oritavancin | ~245 | ~85 | ~1.1 |
Pharmacokinetic parameters can vary based on patient-specific factors such as renal function and age.[1][7][11][12]
Table 3: Binding Affinity of Vancomycin to Peptidoglycan Precursors
| Ligand | Dissociation Constant (Kd) |
| D-Ala-D-Ala | ~10⁻⁶ M |
| D-Ala-D-Lac | ~10⁻³ M |
The approximately 1000-fold decrease in binding affinity for D-Ala-D-Lac is the molecular basis for high-level vancomycin resistance.[13]
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of a glycopeptide antibiotic against a bacterial isolate, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the glycopeptide antibiotic
-
Sterile diluent (e.g., water or CAMHB)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB directly in the microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
PCR-based Detection of Vancomycin Resistance Genes (vanA and vanB)
This protocol provides a general framework for the detection of the most common vancomycin resistance genes using Polymerase Chain Reaction (PCR).
Materials:
-
Bacterial DNA extract
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Forward and reverse primers specific for vanA and vanB genes
-
Nuclease-free water
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Positive and negative controls
Procedure:
-
DNA Extraction: Isolate genomic DNA from the bacterial culture.
-
PCR Reaction Setup: Prepare the PCR reaction mixture by combining the DNA extract, PCR master mix, specific primers, and nuclease-free water. Include a positive control (DNA from a known vanA or vanB positive strain) and a negative control (no DNA template).
-
PCR Amplification: Place the reaction tubes in a thermocycler and perform the amplification using an optimized program that includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.
-
Gel Electrophoresis: Load the PCR products onto an agarose gel and perform electrophoresis to separate the DNA fragments by size.
-
Visualization: Stain the gel with a DNA stain and visualize the bands under UV light. The presence of a band of the expected size in the test sample indicates the presence of the target resistance gene.
Assessment of Glycopeptide Binding to Cell Wall Precursors
The interaction between glycopeptides and their D-Ala-D-Ala target can be quantified using various biophysical techniques. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful methods employed for this purpose.
Surface Plasmon Resonance (SPR):
-
Ligand Immobilization: A synthetic peptide analog of the peptidoglycan precursor (e.g., containing the D-Ala-D-Ala terminus) is immobilized on a sensor chip.
-
Analyte Injection: A solution of the glycopeptide antibiotic is flowed over the sensor chip.
-
Binding Detection: The binding of the glycopeptide to the immobilized peptide is detected in real-time as a change in the refractive index at the sensor surface, which is proportional to the mass of bound antibiotic.
-
Kinetic Analysis: By analyzing the association and dissociation phases of the binding event, the on-rate (ka), off-rate (kd), and the dissociation constant (Kd) can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Solutions of the glycopeptide antibiotic and the peptide analog of the cell wall precursor are prepared in a suitable deuterated solvent.
-
NMR Data Acquisition: A series of NMR experiments (e.g., ¹H, ¹³C, NOESY) are performed on the individual components and the mixture.
-
Analysis of Chemical Shift Perturbations: Upon binding, the chemical shifts of specific protons and carbons in both the antibiotic and the peptide will change. By monitoring these changes, the binding site and the affinity of the interaction can be determined.
-
Structural Elucidation: Nuclear Overhauser Effect (NOE) data can provide information about the three-dimensional structure of the glycopeptide-peptide complex.
Clinical Applications and Considerations
Glycopeptides are primarily used for the treatment of severe infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), coagulase-negative staphylococci, and ampicillin-resistant enterococci. Clinical indications include bacteremia, endocarditis, pneumonia, skin and soft tissue infections, and osteomyelitis.
The choice of a specific glycopeptide depends on the infecting organism's susceptibility, the site of infection, and the patient's renal function. Therapeutic drug monitoring is often employed for vancomycin to ensure efficacy and minimize toxicity. The long half-lives of the newer lipoglycopeptides allow for less frequent dosing, which can be advantageous in both inpatient and outpatient settings.[7]
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Telavancin Compared with the Other Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Glycopeptide minimum inhibitory concentration creep among meticillin-resistant Staphylococcus aureus from 2006-2011 in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Antimicrobial Activity of Nanoconjugated Glycopeptide Antibiotics and Their Effect on Staphylococcus aureus Biofilm [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. facm.ucl.ac.be [facm.ucl.ac.be]
- 11. Reduced glycopeptide susceptibility in methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of Glycopeptides against Staphylococcus aureus Infection in a Rabbit Endocarditis Model: MICs Do Not Predict In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-Ala-d-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Parvodicin B1 Analogs in the Synthesis of Dalbavancin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dalbavancin, a second-generation lipoglycopeptide antibiotic, stands as a critical therapeutic option against serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). Its potent bactericidal activity and extended half-life offer a significant clinical advantage. The journey from a naturally occurring precursor to the final drug product is a fascinating interplay of microbial fermentation and sophisticated chemical synthesis. This technical guide provides an in-depth exploration of the synthesis of Dalbavancin, with a particular focus on the pivotal role of the A-40926 complex, a family of natural products to which Parvodicin B1 is structurally analogous. We will delve into the production of this precursor, its purification, and the subsequent chemical modifications that lead to the creation of Dalbavancin. This document consolidates quantitative data, detailed experimental methodologies, and visual workflows to serve as a comprehensive resource for researchers in the field.
The Precursor: Understanding the A-40926 Complex and its Relation to Parvodicin
Dalbavancin is not synthesized de novo but is a semi-synthetic derivative of a natural glycopeptide complex designated A-40926. This complex is produced through fermentation by the actinomycete Nonomuraea sp., formerly identified as Actinomadura. The A-40926 complex is a mixture of closely related lipoglycopeptide components, with the primary constituents being A0, A1, B0, B1, and B2. These components share the same core heptapeptide (B1575542) structure but differ in the fatty acid side chain attached to the N-acylaminoglucuronic acid moiety.
The Parvodicin complex, produced by the actinomycete Actinomadura parvosata, is structurally very similar to the A-40926 complex. Notably, Parvodicin C2 is identical in structure to the A-40926 B1 component. This direct structural overlap highlights the relevance of the Parvodicin family of molecules to the synthesis of Dalbavancin. While the precise structure of this compound is not as commonly detailed, it is understood to be a close analog within this complex, differing likely in the nature of its fatty acid side chain. For the purpose of understanding Dalbavancin synthesis, the components of the A-40926 complex, particularly the "B" components, serve as the direct precursors.
Chemical Structures
The core structure of the A-40926 components is a teicoplanin-like glycopeptide. The variation in the fatty acid tail among the major components is a key feature. For instance, the B0 component contains an isododecanoyl side chain, while the B1 component has a linear dodecanoyl side chain.
Production of the A-40926 Precursor: A Fermentation Approach
The industrial production of the A-40926 complex relies on submerged fermentation of a selected high-yield strain of Nonomuraea sp. Optimization of the fermentation medium and process parameters is crucial for maximizing the titer of the desired precursor.
Fermentation Protocol
A typical fermentation process involves several stages, from inoculum preparation to the production fermenter.
Inoculum Development:
-
A cryopreserved vial of the Nonomuraea sp. working cell bank is thawed and used to inoculate a seed culture medium.
-
The seed culture is incubated for 48-72 hours at 28-30°C with agitation.
Production Fermentation:
-
The seed culture is transferred to a production fermenter containing a sterilized production medium. The inoculation volume is typically 8-12% (v/v).
-
The fermentation is carried out at a controlled temperature of 25-32°C and a pH of around 6.5-7.2.
-
Aeration and agitation are critical parameters, with dissolved oxygen (DO) levels maintained between 30-100%.
-
The fermentation process is monitored for 96-120 hours, with the concentration of A-40926 tracked via HPLC.
Fermentation Workflow
Fermentation Media Composition
The composition of the fermentation medium significantly impacts the yield and composition of the A-40926 complex. Various media formulations have been developed to enhance productivity.
| Component | Seed Medium (% w/v) | Production Medium (% w/v) |
| Carbon Source | Glucose (2%) | Corn Starch (4%), Dextrin (1.5%), Glucose (2%) |
| Nitrogen Source | Oat Flour (2%), Tryptone (0.3%) | Soybean Cake Powder (4%), Tryptone (1.5%) |
| Lipid Source | - | Soybean Oil (1%) |
| Precursor | - | L-valine (0.2%) |
| Minerals/Salts | FeSO₄·7H₂O (0.001%), MnCl·4H₂O (0.001%), ZnSO₄·7H₂O (0.001%) | Calcium Carbonate (0.5%) |
| Initial pH | 7.2 | 6.5 |
Note: The addition of L-valine has been shown to improve the production of the B0 component.
Fermentation Yields
Through strain improvement and media optimization, A-40926 production titers have been significantly increased. While early reports indicated yields around 128 mg/L, optimized processes have achieved titers of approximately 1 g/L.
Downstream Processing: Purification of the A-40926 Complex
Following fermentation, the A-40926 complex must be extracted from the fermentation broth and purified to a high degree before its use in the semi-synthetic steps.
Purification Protocol
A multi-step purification process is typically employed, involving extraction, filtration, and chromatography.
-
Alkaline Extraction: The pH of the fermentation broth is adjusted to an alkaline range (pH 10.5-11.5) to solubilize the A-40926 complex.
-
Filtration: The alkalized broth is filtered, often using ceramic membrane filtration, to remove the mycelial biomass.
-
Chromatography: The clarified filtrate is subjected to a series of chromatographic steps. This may include:
-
Macroporous Adsorption Resin Chromatography: To capture and concentrate the A-40926 complex.
-
Hydrophobic Polymer Microsphere Chromatography: For further purification and separation of components.
-
Reverse-Phase Chromatography: To achieve high purity of the desired components, particularly the B0 and B1 factors.
-
-
Precipitation and Drying: The purified A-40926 is precipitated, collected, and dried to yield a high-purity powder.
Purification Workflow
Semi-Synthesis of Dalbavancin from A-40926
The conversion of the purified A-40926 complex into Dalbavancin involves a three-step chemical modification process.
Semi-Synthesis Pathway
Step 1: Carboxyl Group Protection (Esterification)
The first step involves the selective protection of one of the carboxyl groups of A-40926.
Experimental Protocol:
-
The A-40926 compound is dissolved in an alcohol (e.g., n-butanol).
-
The solution is cooled (e.g., to 5°C), and a strong acid (e.g., concentrated HCl) is added to adjust the pH to 1.0-1.5.
-
The reaction is stirred at a low temperature for several hours.
-
The reaction is quenched by adjusting the pH to ~5.5 with a base (e.g., triethylamine), leading to the precipitation of the esterified intermediate.
-
The product is filtered and dried under vacuum.
Step 2: Amidation
The esterified intermediate is then reacted with 3-(dimethylamino)-1-propylamine to form an amide bond.
Experimental Protocol:
-
The esterified intermediate is dissolved in a suitable solvent (e.g., a mixture of N-Methyl-2-pyrrolidone (NMP) and methanol).
-
A coupling agent (e.g., HOBT) and the amine (3-(dimethylamino)-1-propylamine) are added.
-
The reaction is stirred at room temperature for several hours.
-
The product is precipitated, filtered, and washed to yield the amide intermediate.
Step 3: Hydrolysis and Purification
The final step is the hydrolysis of the protecting group to yield Dalbavancin.
Experimental Protocol:
-
The amide intermediate is dissolved in a mixture of an organic solvent and water (e.g., acetonitrile (B52724) and water).
-
The pH is adjusted to an alkaline value (e.g., pH 10) with a base (e.g., 1M NaOH solution) at a low temperature (e.g., 5°C).
-
The reaction is stirred for several hours.
-
The pH is then adjusted to ~6 with an acid (e.g., 1N HCl).
-
The final product, Dalbavancin, is purified by chromatography (e.g., silica (B1680970) gel chromatography), followed by concentration and lyophilization.
Reaction Yields
The overall yield of the semi-synthetic process can vary depending on the specific reaction conditions
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Parvodicin B1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Parvodicin B1, a glycopeptide antibiotic. The described method is based on established protocols for the analysis of closely related compounds, such as vancomycin (B549263), teicoplanin, and dalbavancin, ensuring a high probability of successful implementation. This document provides a comprehensive experimental protocol, data presentation guidelines, and a visual workflow to aid researchers in the accurate determination of this compound in various sample matrices.
Introduction
This compound, also known as Parvodicin C2 or Antibiotic A40926 B1, is a potent glycopeptide antibiotic with significant activity against a range of Gram-positive bacteria, including clinically important strains like Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus haemolyticus, and Enterococcus faecalis[1]. Its mechanism of action involves the inhibition of bacterial cell wall synthesis[1]. As a member of the vancomycin class of antibiotics, the development of reliable analytical methods for its quantification is crucial for pharmaceutical quality control, pharmacokinetic studies, and drug development processes. This application note presents a detailed HPLC method suitable for the analysis of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C83H88Cl2N8O29 |
| Molecular Weight | ~1732.54 g/mol |
| Synonyms | Parvodicin C2, Antibiotic A40926 B1 |
Experimental Protocol
This protocol is designed to provide a starting point for the analysis of this compound and can be further optimized based on specific instrumentation and sample matrices.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. A C8 column can also be considered.
-
Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.
-
Reagents: Formic acid, ammonium (B1175870) acetate, or phosphate (B84403) buffer salts.
-
Sample Preparation: Syringe filters (0.45 µm), vials, and appropriate glassware.
2. Chromatographic Conditions
The following conditions are based on successful methods for related glycopeptide antibiotics and are expected to provide good separation for this compound.
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (Optimization Recommended) |
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., a small amount of methanol or acetonitrile, then dilute with Mobile Phase A).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations within the desired calibration range.
-
Sample Preparation:
-
For drug substance analysis, dissolve the sample in the mobile phase to a suitable concentration.
-
For biological matrices (e.g., plasma, serum), a protein precipitation step is necessary. Add three parts of cold acetonitrile or one part of 10% trichloroacetic acid to one part of the sample.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes).
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
Data Presentation
Quantitative data from method validation studies, such as linearity, precision, and accuracy, should be summarized in clear and concise tables for easy comparison and assessment of method performance. The following tables provide examples based on typical performance for related glycopeptide antibiotic assays.
Table 1: Linearity of this compound Analysis
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision of this compound Analysis
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 10 | [Insert Data] | [Insert Data] |
| 50 | [Insert Data] | [Insert Data] |
| 100 | [Insert Data] | [Insert Data] |
Table 3: Accuracy of this compound Analysis
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | [Insert Data] | [Insert Data] |
| 50 | [Insert Data] | [Insert Data] |
| 100 | [Insert Data] | [Insert Data] |
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method outlined in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound. By leveraging established chromatographic principles for glycopeptide antibiotics, this protocol offers a strong foundation for researchers in pharmaceutical analysis and drug development. Method validation according to ICH guidelines is recommended to ensure its suitability for specific applications.
References
Application Notes and Protocols for Parvodicin B1 in Bacterial Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parvodicin B1 is a member of the glycopeptide antibiotic family, a class of antimicrobial agents crucial in the management of infections caused by Gram-positive bacteria. These complex glycosylated peptides function by inhibiting the biosynthesis of the bacterial cell wall, a mechanism that confers potent bactericidal activity. This document provides detailed application notes and protocols for the utilization of this compound in bacterial cell culture studies, including its mechanism of action, antimicrobial spectrum, and methodologies for assessing its efficacy.
Mechanism of Action
This compound, like other glycopeptide antibiotics, targets a late stage in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. The primary mechanism involves the binding of this compound to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a precursor molecule in peptidoglycan synthesis. This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for the elongation and cross-linking of the peptidoglycan chains. The disruption of this process leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.
Caption: Mechanism of action of this compound.
Antimicrobial Spectrum and Efficacy
This compound demonstrates activity primarily against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Parvodicin C2 (also known as Antibiotic A40926 B1), a closely related component of the Parvodicin complex, against various bacterial strains. These values provide an indication of the expected potency of this compound.[1]
| Bacterial Strain | Type | MIC Range (µg/mL) |
| Staphylococcus aureus | Methicillin-Sensitive | 0.4 - 12.5 |
| Staphylococcus epidermidis | Methicillin-Sensitive | 0.4 - 12.5 |
| Staphylococcus saprophyticus | Methicillin-Sensitive | 0.4 - 12.5 |
| Staphylococcus aureus | Methicillin-Resistant | 0.2 - 50 |
| Staphylococcus hemolyticus | Methicillin-Resistant | 0.2 - 50 |
| Enterococcus faecalis | Methicillin-Resistant | 0.2 - 50 |
Postulated Impact on Bacterial Signaling Pathways
Inhibition of cell wall synthesis by agents like this compound induces significant stress on bacteria, which in turn activates specific signaling pathways to counteract the damage. While direct studies on this compound's influence on these pathways are not extensively documented, it is hypothesized that its activity will trigger the cell wall stress response, primarily mediated by two-component systems (TCS) in many bacteria.[2][3]
A key TCS involved in responding to cell envelope stress is the VanR/VanS system, which is well-characterized in the context of glycopeptide resistance.[4][5] The sensor kinase (VanS) detects the presence of the glycopeptide, leading to the phosphorylation of the response regulator (VanR).[4][5] Activated VanR then upregulates the expression of genes that modify the peptidoglycan precursor, reducing the antibiotic's binding affinity.[4][5] It is plausible that this compound would activate similar stress response pathways.
Caption: Postulated signaling pathway activation by this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Serial Dilutions:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (no antibiotic) and well 12 as a negative control (no bacteria).
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.
-
Add 100 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Caption: Workflow for MIC determination.
Protocol 2: Time-Kill Assay
This protocol assesses the bactericidal activity of this compound over time.
Materials:
-
This compound
-
Log-phase bacterial culture
-
CAMHB
-
Sterile saline or PBS
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
Procedure:
-
Preparation:
-
Grow the target bacterium to the mid-logarithmic phase in CAMHB.
-
Dilute the culture to a starting concentration of approximately 1 x 10^6 CFU/mL in fresh CAMHB.
-
Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x MIC) and a control flask with no antibiotic.
-
-
Exposure and Sampling:
-
Inoculate the prepared flasks with the diluted bacterial culture.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each concentration of this compound.
-
Plot the log10 CFU/mL versus time to generate time-kill curves.
-
Conclusion
This compound is a potent glycopeptide antibiotic with a well-defined mechanism of action against Gram-positive bacteria. The provided protocols offer standardized methods for evaluating its in vitro efficacy. Further research into its specific effects on bacterial signaling pathways will provide a more comprehensive understanding of its cellular impact and may reveal novel strategies to combat antibiotic resistance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A Fly on the Wall: How Stress Response Systems Can Sense and Respond to Damage to Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Glycopeptide Antibiotic Resistance Genes: Distribution and Function in the Producer Actinomycetes [frontiersin.org]
Application of Parvodicin B1 in Studies of Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parvodicin B1 is a member of the glycopeptide class of antibiotics, a critical group of therapeutic agents often reserved for treating severe infections caused by multi-drug resistant Gram-positive bacteria. The rising tide of antibiotic resistance necessitates a deeper understanding of the mechanisms of action and resistance to antibiotics like this compound. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in antibiotic resistance research. While specific data for this compound is limited in publicly available literature, the information presented here is based on the well-established characteristics of the Parvodicin complex and the broader glycopeptide family. Parvodicin C2, a closely related compound found in the same complex, has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting a similar potential for this compound.[1]
Mechanism of Action
Glycopeptide antibiotics, including the Parvodicin family, function by inhibiting the synthesis of the bacterial cell wall.[2] They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for peptidoglycan polymerization, thereby compromising the integrity of the cell wall and leading to bacterial cell death.[3]
Caption: Mechanism of action of this compound.
Mechanisms of Resistance
The primary mechanism of resistance to glycopeptide antibiotics involves the alteration of the D-Ala-D-Ala target.[3] In resistant bacteria, such as vancomycin-resistant enterococci (VRE) and vancomycin-resistant Staphylococcus aureus (VRSA), the terminal D-alanine is replaced by D-lactate (D-Ala-D-Lac) or D-serine (D-Ala-D-Ser).[3] This substitution significantly reduces the binding affinity of glycopeptide antibiotics, rendering them ineffective.[3] This alteration is mediated by a cluster of genes, most notably the vanA, vanB, and vanC operons.
Caption: Mechanism of glycopeptide resistance.
Application Notes
This compound can be a valuable tool in various areas of antibiotic resistance research:
-
Screening for Novel Resistance Mechanisms: By exposing susceptible bacterial strains to sub-lethal concentrations of this compound over time, researchers can select for and identify novel resistance mutations or horizontally acquired resistance genes.
-
Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other glycopeptides against a panel of resistant strains can provide insights into the structural features crucial for overcoming resistance.
-
Evaluation of Combination Therapies: this compound can be tested in synergy with other classes of antibiotics to identify combinations that are effective against resistant strains.
-
Development of Diagnostic Tools: Understanding the specific interactions of this compound with both susceptible and resistant targets can aid in the development of rapid diagnostic assays for detecting glycopeptide resistance.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Parvodicin C2, a close analog of this compound, against various bacterial strains. This data provides a baseline for expected activity.
| Bacterial Strain | Resistance Profile | Parvodicin C2 MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Sensitive | 0.4 - 12.5 | [1] |
| Staphylococcus epidermidis | Methicillin-Sensitive | 0.4 - 12.5 | [1] |
| Staphylococcus saprophyticus | Methicillin-Sensitive | 0.4 - 12.5 | [1] |
| Staphylococcus aureus | Methicillin-Resistant | 0.2 - 50 | [1] |
| Staphylococcus hemolyticus | Methicillin-Resistant | 0.2 - 50 | [1] |
| Enterococcus faecalis | Methicillin-Resistant | 0.2 - 50 | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial isolate.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (appropriately diluted to the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 serves as the growth control (no antibiotic).
-
-
Inoculate the Plate:
-
Dilute the standardized bacterial inoculum 1:100 in CAMHB.
-
Add 100 µL of the diluted inoculum to each well (1-12), resulting in a final inoculum of ~5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Caption: Workflow for MIC determination.
Protocol 2: In Vitro Selection of Resistant Mutants
This protocol describes a method for selecting for bacterial mutants with reduced susceptibility to this compound.
Materials:
-
This compound
-
Susceptible bacterial strain
-
Mueller-Hinton Agar (MHA) plates
-
Liquid culture medium (e.g., Tryptic Soy Broth)
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible strain using Protocol 1.
-
Serial Passage:
-
Inoculate a liquid culture with the susceptible strain and grow to mid-log phase.
-
Plate a dense lawn of the culture onto MHA plates containing this compound at concentrations of 0.5x, 1x, 2x, and 4x the initial MIC.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Isolate and Characterize Colonies:
-
Select colonies that grow at the highest concentration of this compound.
-
Re-streak the selected colonies onto fresh MHA plates with the same concentration of the antibiotic to confirm resistance.
-
Determine the new MIC of the isolated mutants for this compound.
-
-
Genetic Analysis:
-
Perform whole-genome sequencing on the resistant mutants and the parent strain to identify genetic changes (e.g., point mutations, insertions, deletions) that may be responsible for the resistance phenotype.
-
Caption: Workflow for selecting resistant mutants.
Conclusion
This compound, as a member of the glycopeptide family, holds potential for advancing our understanding of antibiotic resistance. The protocols and information provided herein offer a framework for researchers to investigate its efficacy, mechanisms of action, and the development of resistance. Such studies are paramount in the ongoing effort to combat the global threat of antibiotic-resistant pathogens.
References
Characterizing Parvodicin C2: A Guide to Mass Spectrometry Techniques
Introduction
Parvodicin C2, a member of the glycopeptide antibiotic family, holds significant promise in the ongoing battle against resistant bacterial strains. Produced by Actinomadura parvosata, its complex structure necessitates advanced analytical techniques for comprehensive characterization. This application note provides detailed protocols and methodologies for the structural elucidation and quantification of Parvodicin C2 using state-of-the-art mass spectrometry techniques. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the analysis of complex natural products.
Structural Elucidation Workflow
The structural characterization of Parvodicin C2 is a multi-step process that combines high-resolution mass spectrometry for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis. This workflow allows for the confirmation of the elemental composition and the elucidation of the core peptide structure, the glycosylation pattern, and the nature of the fatty acid side chain.
A generalized workflow for the structural elucidation of Parvodicin C2 is presented below.
Caption: A logical workflow for the structural elucidation of Parvodicin C2.
Key Mass Spectrometry Techniques and Protocols
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS is critical for determining the elemental composition of Parvodicin C2 with high accuracy. This is the foundational step for confirming the molecular formula.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a purified sample of Parvodicin C2 in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid) to a final concentration of 1 µg/mL.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
-
MS Parameters:
-
Mass Range: m/z 100-2000.
-
Resolution: > 60,000 FWHM.
-
Calibration: Calibrate the instrument using a standard calibration mixture immediately prior to analysis to ensure high mass accuracy.
-
Data Presentation:
| Parameter | Value | Reference |
| Molecular Formula | C₈₃H₈₈Cl₂N₈O₂₉ | [][2] |
| Molecular Weight (Da) | 1732.54 | [][2] |
| Exact Mass (Da) | 1730.5034 | [2] |
| Observed [M+H]⁺ (m/z) | To be determined experimentally | |
| Mass Accuracy (ppm) | To be calculated |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem MS is employed to induce fragmentation of the Parvodicin C2 molecule, providing structural insights into its constituent parts, including the peptide backbone, sugar moieties, and the lipid side chain. Collision-Induced Dissociation (CID) is a commonly used fragmentation technique.
Experimental Protocol:
-
Sample Preparation:
-
Prepare the sample as described for HRMS analysis.
-
-
Instrumentation:
-
Use a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap).
-
Ionization Mode: ESI+.
-
-
MS/MS Parameters:
-
Precursor Ion Selection: Isolate the protonated molecule of Parvodicin C2, which based on its molecular weight is expected to be around m/z 1731.51 ([M+H]⁺).
-
Collision Energy: Apply a range of collision energies (e.g., 20-60 eV) to induce fragmentation. The optimal collision energy should be determined empirically to generate a rich fragmentation spectrum.
-
Product Ion Scan: Scan for fragment ions in a range of m/z 100-1800.
-
Expected Fragmentation Pattern:
The fragmentation of glycopeptide antibiotics like Parvodicin C2 typically involves:
-
Glycosidic Bond Cleavage: Loss of sugar moieties, resulting in characteristic neutral losses.
-
Peptide Backbone Fragmentation: Generation of b- and y-type ions, which help in sequencing the peptide core.
-
Side Chain Fragmentation: Cleavage of the fatty acid side chain.
The logical pathway for fragmentation analysis is depicted below.
Caption: A diagram illustrating the fragmentation analysis pathway for Parvodicin C2.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of Parvodicin C2 in complex matrices such as fermentation broths or biological fluids, a highly sensitive and selective LC-MS/MS method is required. Multiple Reaction Monitoring (MRM) is the preferred mode for quantitative analysis due to its high specificity and sensitivity.
Experimental Protocol:
-
Sample Preparation:
-
Extraction: For liquid samples (e.g., bacterial culture supernatant), perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.
-
Protein Precipitation: For plasma or serum samples, perform protein precipitation using a cold organic solvent (e.g., acetonitrile or methanol).
-
Reconstitution: Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Instrumentation and Parameters:
Parameter Recommended Setting LC System UHPLC system Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phase A Water with 0.1% formic acid Mobile Phase B Acetonitrile with 0.1% formic acid Gradient Optimized linear gradient from 5% to 95% B over 5-10 minutes Flow Rate 0.3 - 0.5 mL/min Column Temperature 40 °C Injection Volume 5-10 µL MS System Triple quadrupole mass spectrometer Ionization Mode ESI+ MRM Transitions To be determined empirically -
MRM Transition Development:
-
Infuse a standard solution of Parvodicin C2 into the mass spectrometer to determine the precursor ion (e.g., [M+H]⁺ at m/z ~1731.5).
-
Perform a product ion scan to identify the most intense and stable fragment ions.
-
Select at least two to three specific precursor-to-product ion transitions for quantification and confirmation.
-
Data Presentation (Hypothetical MRM Transitions):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Parvodicin C2 (Quantifier) | ~1731.5 | Product Ion 1 | Optimized Value | 100 |
| Parvodicin C2 (Qualifier) | ~1731.5 | Product Ion 2 | Optimized Value | 100 |
| Internal Standard | Selected m/z | Selected m/z | Optimized Value | 100 |
The mass spectrometry techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of Parvodicin C2. High-resolution MS is essential for accurate mass determination and formula confirmation, while tandem MS provides invaluable structural information through fragmentation analysis. For quantitative purposes, a well-developed LC-MS/MS method using MRM ensures high sensitivity and selectivity. By following these detailed methodologies, researchers can confidently advance the study and development of this promising glycopeptide antibiotic.
References
Application Notes and Protocols for the Purification of Antibiotic A40926 B1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the purification of Antibiotic A40926 B1, a minor component of the A40926 complex with significant interest in the development of novel glycopeptide antibiotics.
Introduction
Antibiotic A40926 is a glycopeptide antibiotic complex produced by the fermentation of Actinoplanes teichomyceticus or Nonomuraea gerenzanensis. The complex consists of several related factors, including A0, A1, B0, B1, and B2. While A40926 B0 is the major component, A40926 B1, a structurally similar analogue, is also of significant interest for research and as a potential precursor for semi-synthetic antibiotics. The purification of A40926 B1 to a high degree of purity is essential for its structural elucidation, biological activity assessment, and use in drug development.
This document outlines a multi-step purification strategy, commencing with the extraction of the crude A40926 complex from the fermentation broth, followed by a series of chromatographic separations to isolate and purify the B1 component.
Purification Strategy Overview
The purification of A40926 B1 is a challenging task due to its lower abundance compared to the B0 component and the presence of other closely related impurities. The overall strategy involves an initial capture and concentration of the A40926 complex, followed by high-resolution chromatography to separate the individual components.
A logical workflow for the purification of A40926 B1 is depicted below:
Caption: Overall workflow for the purification of Antibiotic A40926 B1.
Data Presentation: Purification Table
The following table summarizes the expected yield and purity of A40926 B1 at each stage of the purification process. These values are representative and may vary depending on the initial concentration of A40926 in the fermentation broth and the specific equipment used.
| Purification Step | Total A40926 (g) | A40926 B1 (mg) | Purity of A40926 B1 (%) | Step Yield (%) | Overall Yield (%) |
| Crude Extract | 32.61 | ~326 | <1 | - | 100 |
| Affinity Chromatography | 27.85 | ~278 | ~5 | 85 | 85 |
| Gel Filtration | 25.06 | ~250 | ~10 | 90 | 77 |
| Preparative RP-HPLC | - | ~175 | >95 | 70 | 54 |
Experimental Protocols
Protocol 1: Extraction and Clarification of A40926 from Fermentation Broth
This protocol describes the initial extraction of the A40926 complex from the fermentation broth.
Workflow Diagram:
Caption: Protocol for the extraction of crude A40926.
Methodology:
-
Alkalinization: Adjust the pH of 30 L of A40926 fermentation broth to 11.0 by adding a 0.25 M sodium hydroxide (B78521) solution.[1]
-
Stirring: Stir the alkalized broth for 60 minutes at a constant temperature of 25°C to ensure the release of the antibiotic from the mycelium.[1]
-
Filtration: Filter the mixture through a ceramic membrane with a pore size of 50 nm to separate the mycelial biomass from the A40926-containing supernatant.[1]
-
Collection: Collect the clear filtrate, which contains the crude A40926 complex. This extract is now ready for the first chromatographic purification step.
Protocol 2: Affinity Chromatography for A40926 Complex Purification
This protocol utilizes affinity chromatography to specifically capture and concentrate the A40926 complex from the crude extract.
Methodology:
-
Column Preparation: Pack a chromatography column with a D-Alanyl-D-Alanine-agarose affinity resin. Equilibrate the column with a suitable buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 7.5).
-
Sample Loading: Load the crude A40926 extract onto the equilibrated column.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound A40926 complex using a high pH buffer (e.g., 50 mM ammonium hydroxide, pH 10.5).
-
Neutralization and Desalting: Immediately neutralize the eluted fractions with an appropriate acid (e.g., acetic acid). Desalt the sample using a suitable method like diafiltration or a desalting column.
Protocol 3: Gel Filtration Chromatography for Fractionation
This protocol separates the A40926 complex from high and low molecular weight impurities.
Methodology:
-
Column Preparation: Use a gel filtration column (e.g., Sephadex G-25) and equilibrate it with a volatile buffer such as ammonium bicarbonate.
-
Sample Application: Apply the desalted and concentrated eluate from the affinity chromatography step to the column.
-
Elution: Elute the sample with the equilibration buffer.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm. Pool the fractions containing the A40926 complex.
Protocol 4: Preparative Reverse-Phase HPLC for A40926 B1 Isolation
This is the final and most critical step to separate A40926 B1 from the other components, primarily the much more abundant B0.
Workflow Diagram:
Caption: Protocol for the preparative HPLC purification of A40926 B1.
Methodology:
-
Column: A preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 10 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient Elution: A shallow gradient is crucial for separating the closely related B0 and B1 components. An example gradient is as follows:
-
0-10 min: 20% B
-
10-60 min: 20-35% B (linear gradient)
-
60-65 min: 35-90% B (wash)
-
65-70 min: 90% B (wash)
-
70-75 min: 90-20% B (re-equilibration)
-
75-85 min: 20% B (re-equilibration)
-
-
Flow Rate: 15 mL/min
-
Detection: UV at 280 nm
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 5-10 mL) throughout the gradient elution.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to identify those containing pure A40926 B1. Pool the pure fractions.
-
Final Step: Lyophilize the pooled fractions to obtain A40926 B1 as a pure powder.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the purification of Antibiotic A40926 B1. The multi-step strategy, culminating in a high-resolution preparative HPLC separation, is designed to yield a highly pure product suitable for a range of research and development applications. Careful optimization of the preparative HPLC step is critical for achieving the desired separation and purity of the A40926 B1 component.
References
Application Notes and Protocols for Parvodicin C2 (Antibiotic A40926 B1) in Minimum Inhibitory Concentration (MIC) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parvodicin C2, also known as Antibiotic A40926 B1, is a glycopeptide antibiotic.[1] This document provides detailed application notes and a synthesized protocol for the use of Parvodicin C2 in Minimum Inhibitory Concentration (MIC) assays to determine its efficacy against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[2][3][4] These assays are fundamental in antimicrobial susceptibility testing and are the gold standard for evaluating the in vitro activity of new antimicrobial agents.[2][5][6]
Data Presentation
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of Parvodicin C2 against a range of bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (Methicillin-sensitive) | 0.4 - 12.5 | [1] |
| Staphylococcus epidermidis (Methicillin-sensitive) | 0.4 - 12.5 | [1] |
| Staphylococcus saprophyticus (Methicillin-sensitive) | 0.4 - 12.5 | [1] |
| Staphylococcus aureus (Methicillin-resistant) | 0.2 - 50 | [1] |
| Staphylococcus hemolyticus (Methicillin-resistant) | 0.2 - 50 | [1] |
| Enterococcus faecalis (Methicillin-resistant) | 0.2 - 50 | [1] |
Experimental Protocols
This section outlines a detailed protocol for determining the MIC of Parvodicin C2 using the broth microdilution method. This protocol is based on established guidelines for antimicrobial susceptibility testing.[2][5]
Materials
-
Parvodicin C2 (Antibiotic A40926 B1)
-
Bacterial strains for testing
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Protocol
1. Preparation of Parvodicin C2 Stock Solution:
-
Aseptically prepare a stock solution of Parvodicin C2 in a suitable solvent, such as DMSO or a DMSO:PBS mixture.[1]
-
The concentration of the stock solution should be at least 10 times the highest concentration to be tested.
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm (OD should be between 0.08 and 0.13).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Broth Microdilution Procedure:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the Parvodicin C2 stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, and so on, down the plate. Discard the final 50 µL from the last well.
-
The wells will now contain 50 µL of varying concentrations of Parvodicin C2.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This will result in the desired final inoculum of 5 x 10⁵ CFU/mL and the final desired antibiotic concentrations.
-
Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
4. Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of Parvodicin C2 at which there is no visible growth (i.e., the first clear well).
-
The growth control well should show turbidity, and the sterility control well should remain clear.
Mandatory Visualization
Caption: Experimental workflow for determining the MIC of Parvodicin C2.
Note on Mechanism of Action: The detailed signaling pathway for the mechanism of action of Parvodicin C2 (Antibiotic A40926 B1) is not sufficiently described in the available search results. Therefore, a diagrammatic representation of its signaling pathway cannot be provided at this time. As a glycopeptide antibiotic, its mechanism is likely to involve inhibition of cell wall synthesis in susceptible bacteria.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idexx.com [idexx.com]
- 4. idexx.nl [idexx.nl]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Animal Models for Testing Vancomycin Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for utilizing in vivo animal models to assess the efficacy of Vancomycin (B549263), a glycopeptide antibiotic primarily effective against Gram-positive bacteria. Due to the likely typographical error in the user query for "Parvodicin B1," this document focuses on the well-established antibiotic, Vancomycin.
Mechanism of Action
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[1][2][3][4] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains that form the bacterial cell wall.[2][4] The inhibition of cell wall synthesis leads to an accumulation of precursor units, ultimately causing cell lysis and death.[1][3] Additionally, there is evidence that Vancomycin may also alter cell membrane permeability and selectively inhibit RNA synthesis.[5] Its action is primarily time-dependent and targeted at dividing bacteria.
In Vivo Animal Models for Efficacy Testing
Murine models are predominantly used for evaluating the in vivo efficacy of Vancomycin due to their anatomical and physiological similarities to humans, ease of handling, and the availability of established infection protocols.
Murine Thigh Infection Model
This is a widely used model to study the pharmacodynamics of antibiotics against localized bacterial infections.
Experimental Protocol:
-
Animal Preparation: Use neutropenic mice to minimize the influence of the host immune system on bacterial clearance. Neutropenia can be induced by intraperitoneal injection of cyclophosphamide.
-
Inoculum Preparation: Prepare a log-phase culture of the target bacterium (e.g., Staphylococcus aureus).
-
Infection: Inject a defined volume (e.g., 100 µL) of the bacterial suspension into the thigh muscle of the mice.[6]
-
Treatment: At a set time post-infection (e.g., 2 hours), administer Vancomycin via a relevant route (e.g., subcutaneous injection).[6] Dosage and frequency can be varied based on the experimental design.
-
Endpoint Analysis: After a defined treatment period (e.g., 24 hours), euthanize the animals, excise the thigh muscle, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) counting to determine the bacterial load.[6]
Murine Spine Implant Infection Model
This model is relevant for studying biofilm-associated infections on orthopedic implants.
Experimental Protocol:
-
Animal Preparation: Anesthetize mice and perform a dorsal midline incision to expose the spinous processes.
-
Implantation: Create a pocket and place a small, sterile implant (e.g., titanium wire) adjacent to the spine.
-
Inoculation: Inoculate the implant site with a bioluminescent strain of bacteria (e.g., S. aureus).
-
Treatment: Apply local Vancomycin powder to the wound before closure for the treatment group.[7]
-
Monitoring: Monitor the bacterial burden over time (e.g., 5 weeks) using in vivo bioluminescence imaging.[7]
-
Endpoint Analysis: At the end of the study, explant the implant and surrounding tissue for CFU counting, electron microscopy, and Live/Dead staining to assess biofilm formation.[7]
Murine Model of Vancomycin-Resistant Enterococci (VRE) Intestinal Colonization
This model is used to study the efficacy of treatments against VRE in the gastrointestinal tract.
Experimental Protocol:
-
Animal Preparation: Treat mice with an antibiotic cocktail (e.g., in drinking water) to disrupt the native gut microbiota and facilitate VRE colonization.
-
Inoculation: Administer a clinical isolate of VRE to the mice via gastric gavage.
-
Treatment: Administer Vancomycin or other test agents.
-
Monitoring: Collect fecal samples at regular intervals and plate on selective agar (B569324) to quantify VRE shedding (CFU/gram of feces).
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies on Vancomycin efficacy.
Table 1: Vancomycin Efficacy in Murine Thigh Infection Model
| Bacterial Strain | Mouse Model | Vancomycin Dosage | Treatment Duration | Outcome (Bacterial Load Reduction) | Reference |
| S. aureus ATCC 29213 | Neutropenic | 25 to 400 mg/kg/day | 24 hours | Dose-dependent reduction in CFU | [6] |
| S. aureus Mu3 (hVISA) | Neutropenic | 25 to 400 mg/kg/day | 24 hours | Dose-dependent reduction in CFU | [6] |
| S. aureus GRP-0057 | Neutropenic | 1200 mg/kg/day | Not specified | Significant reduction in CFU compared to saline | [8] |
Table 2: Vancomycin Efficacy in Murine Spine Implant Infection Model
| Bacterial Strain | Mouse Model | Vancomycin Dosage (Local) | Monitoring Duration | Outcome (Persistent Infection Rate) | Reference |
| S. aureus (bioluminescent) | Implant | 4 mg (human equivalent of 1 g) | 5 weeks | 20% (+VP) vs. 67% (No-VP) | [7] |
| S. aureus (bioluminescent) | Implant | 2 mg, 4 mg, 8 mg | Not specified | 40%, 10%, 20% respectively | [7] |
Table 3: Vancomycin Pharmacokinetics in Murine Models
| Mouse Model | Vancomycin Dosage | Route of Administration | Half-life (t½) | Cmax (Maximum Concentration) | AUC (Area Under the Curve) | Reference |
| Neutropenic | Not specified | Subcutaneous | 0.56–0.83 h | Not specified | Not specified | [6] |
| Infected | 2, 4, 8 mg/kg | Tail vein injection | 1.70-2.64 h | 11,467 - 48,867 ng/mL | 14,788 - 91,886 ng/mL·h | [9] |
Table 4: Vancomycin Dosage in Various Animal Models
| Animal Model | Indication | Vancomycin Dosage | Route of Administration | Reference |
| Dogs | Systemic infection | 15 mg/kg every 6 hours | Intravenous | [10] |
| Horses | Systemic infection | 4.3–7.5 mg/kg every 8 hours | Intravenous | [10] |
| Cats | Cholangio-hepatitis | 12–15 mg/kg/h | Intravenous | [10] |
| Rabbits | Enteritis | 5–10 mg/kg every 12 hours | Oral | [10] |
| Hamsters | C. difficile | 5–10 mg/kg every 12 hours | Oral | [10] |
References
- 1. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 2. Vancomycin - Wikipedia [en.wikipedia.org]
- 3. amberlife.net [amberlife.net]
- 4. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 5. Mode of action and in-vitro activity of vancomycin [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress not panacea: vancomycin powder efficacy and dose evaluated in an in vivo mouse model of spine implant infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Review on Usage of Vancomycin in Livestock and Humans: Maintaining Its Efficacy, Prevention of Resistance and Alternative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Parvodicin B1 Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the synergistic potential of Parvodicin B1, a lipophilic glycopeptide antibiotic, when used in combination with other antimicrobial agents. The protocols outlined below are foundational methods in antimicrobial synergy testing and can be adapted for specific research needs.
Introduction to this compound and Antibiotic Synergy
This compound, also known as Parvodicin C2, is a member of the glycopeptide class of antibiotics.[1][2][3][4] Like other glycopeptides, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. It binds to the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of lipid II, a precursor molecule in peptidoglycan synthesis. This binding sterically hinders the transglycosylation and transpeptidation steps, thereby preventing the elongation and cross-linking of the peptidoglycan layer, which is crucial for maintaining the structural integrity of the bacterial cell wall.[5][6][7] Parvodicins are characterized as lipophilic glycopeptides, a feature that can influence their interaction with the bacterial cell membrane and potential for synergy with other antibiotics.
Antibiotic synergy occurs when the combined effect of two or more antibiotics is significantly greater than the sum of their individual effects. Investigating synergistic combinations is a critical strategy in combating antimicrobial resistance, as it can broaden the spectrum of activity, reduce the required dosages of individual drugs (thereby minimizing toxicity), and prevent the emergence of resistant strains.
Given that this compound is a glycopeptide, promising candidates for synergistic combinations include β-lactam antibiotics. Studies on other glycopeptides like vancomycin (B549263) and dalbavancin (B606935) have demonstrated synergistic effects when combined with β-lactams against various Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][4][8]
Key Experimental Methods for Synergy Assessment
There are several established in vitro methods to assess antibiotic synergy. The most common and well-documented are the Checkerboard Assay, the Time-Kill Curve Assay, and the E-test method.
Checkerboard Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
Experimental Protocol: Checkerboard Assay
a. Materials:
-
This compound stock solution
-
Stock solution of the second antibiotic
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard and then diluted)
-
Incubator (35-37°C)
-
Microplate reader (optional, for OD measurements)
b. Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound along the rows (e.g., A to G) of the 96-well plate in CAMHB.
-
Prepare serial twofold dilutions of the second antibiotic along the columns (e.g., 1 to 11) of the same plate in CAMHB.
-
Row H should contain serial dilutions of this compound alone, and column 12 should contain serial dilutions of the second antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Well H12 should serve as a growth control (no antibiotics).
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Calculate the FIC for each antibiotic in the combination using the following formulas:
-
FIC of this compound (FIC A) = MIC of this compound in combination / MIC of this compound alone
-
FIC of Second Antibiotic (FIC B) = MIC of Second Antibiotic in combination / MIC of Second Antibiotic alone
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC A + FIC B
-
-
c. Interpretation of Results:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Experimental Workflow for Checkerboard Assay
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Experimental Protocol: Time-Kill Curve Assay
a. Materials:
-
This compound and second antibiotic stock solutions
-
CAMHB
-
Bacterial inoculum
-
Sterile culture tubes or flasks
-
Shaking incubator (35-37°C)
-
Apparatus for serial dilutions and plating (e.g., agar (B569324) plates, spreader)
b. Procedure:
-
Preparation:
-
Prepare tubes or flasks containing CAMHB with the following:
-
No antibiotic (growth control)
-
This compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
Second antibiotic alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
Combination of this compound and the second antibiotic (at the same sub-inhibitory concentrations)
-
-
-
Inoculation:
-
Inoculate each tube/flask with a starting bacterial concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Incubation and Sampling:
-
Incubate all tubes/flasks in a shaking incubator at 35-37°C.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube/flask.
-
-
Viable Cell Count:
-
Perform serial dilutions of each aliquot and plate onto appropriate agar plates.
-
Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
c. Interpretation of Time-Kill Data:
| Outcome | Definition |
| Synergy | ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent. |
| Additive | 1 to < 2-log10 decrease in CFU/mL with the combination compared to the most active single agent. |
| Indifference | < 1-log10 change in CFU/mL with the combination compared to the most active single agent. |
| Antagonism | ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent. |
Experimental Workflow for Time-Kill Curve Assay
Caption: Workflow for the time-kill curve synergy assay.
E-test (Epsilometer Test)
The E-test utilizes antibiotic-impregnated strips with a predefined gradient of antibiotic concentrations to determine the MIC. Synergy can be assessed by placing two E-test strips of different antibiotics on an inoculated agar plate.
Experimental Protocol: E-test for Synergy
a. Materials:
-
This compound E-test strips
-
E-test strips for the second antibiotic
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile swabs
b. Procedure:
-
Inoculation:
-
Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
-
Application of E-test Strips:
-
Carefully place the E-test strip for this compound onto the agar surface.
-
Place the E-test strip for the second antibiotic at a 90-degree angle to the first strip, with the intersection point at the expected MIC of each drug. Alternatively, the strips can be placed parallel to each other at a specific distance.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, an ellipse of inhibition will be formed around each strip. Read the MIC value where the edge of the inhibition ellipse intersects the strip.
-
For synergy, the intersection of the two inhibition zones will show a rounding or a "bridge" effect, and the MIC value at the intersection point on each strip will be lower than the individual MICs.
-
Calculate the FIC Index as described for the checkerboard assay, using the MIC values read from the strips in the presence of the other antibiotic.
-
Mechanism of Action of this compound and Potential Synergy with β-Lactams
This compound, as a glycopeptide, inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall. The proposed synergistic mechanism with β-lactam antibiotics is based on their complementary actions on cell wall synthesis. β-lactams inhibit penicillin-binding proteins (PBPs), which are responsible for the final transpeptidation (cross-linking) of the peptidoglycan chains. By weakening the cell wall, β-lactams may enhance the access of the bulkier this compound molecule to its target, the D-Ala-D-Ala terminus of lipid II.
Signaling Pathway of this compound and β-Lactam Synergy
Caption: Mechanism of synergistic action of this compound and β-lactams.
Data Presentation
Quantitative data from synergy studies should be summarized in clear and concise tables for easy comparison.
Table 1: Example of Checkerboard Assay Results for this compound and Antibiotic X against S. aureus
| Isolate | MIC this compound Alone (µg/mL) | MIC Antibiotic X Alone (µg/mL) | MIC this compound in Combination (µg/mL) | MIC Antibiotic X in Combination (µg/mL) | FICI | Interpretation |
| SA-01 | 2.0 | 4.0 | 0.5 | 1.0 | 0.5 | Synergy |
| SA-02 | 1.0 | 8.0 | 0.25 | 2.0 | 0.5 | Synergy |
| SA-03 | 4.0 | 2.0 | 2.0 | 0.5 | 0.75 | Additive |
Table 2: Example of Time-Kill Assay Results for this compound and Antibiotic Y against MRSA
| Isolate | Antibiotic | Log10 CFU/mL at 0h | Log10 CFU/mL at 24h | Log10 Reduction at 24h | Synergy Interpretation |
| MRSA-01 | Growth Control | 6.1 | 8.9 | - | - |
| MRSA-01 | This compound (0.5xMIC) | 6.1 | 6.0 | 0.1 | - |
| MRSA-01 | Antibiotic Y (0.5xMIC) | 6.1 | 5.8 | 0.3 | - |
| MRSA-01 | Combination | 6.1 | 3.5 | 2.6 | Synergy |
Conclusion
The methodologies described in these application notes provide a robust framework for assessing the synergistic potential of this compound with other antibiotics. The checkerboard assay offers a quantitative measure of synergy through the FIC index, while the time-kill curve provides dynamic insights into the bactericidal activity of the combination. The E-test presents a simpler, qualitative method for screening synergistic interactions. Given the mechanism of action of glycopeptides, combinations with β-lactam antibiotics represent a promising area of investigation for combating resistant Gram-positive pathogens. Careful execution of these protocols and thorough data analysis are essential for identifying novel and effective antibiotic synergies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of dalbavancin in combination with nine antimicrobial agents to detect enhanced or antagonistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Development of Clinical Trial Protocols for Parvodicin B1 Derivatives
Introduction
Parvodicin B1 is a glycopeptide antibiotic with potential for the development of new therapeutic agents against multidrug-resistant bacteria. The development of derivatives of this compound is a promising strategy to enhance its efficacy, improve its pharmacokinetic profile, and overcome existing resistance mechanisms. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical and clinical development of this compound derivatives. The protocols and application notes outlined herein are based on established principles for the development of novel antibiotic agents and are intended to serve as a framework for designing and implementing a robust clinical trial program.[1][2][3][4]
The successful progression of a new antibiotic from discovery to clinical use is a complex process that requires a systematic approach to preclinical evaluation and clinical trial design.[1][4] This guide details the essential in vitro and in vivo studies required to establish the safety and efficacy profile of this compound derivatives before human trials, and outlines the key considerations for designing Phase 1, 2, and 3 clinical trial protocols.
Preclinical Development Workflow
The preclinical development phase is critical for gathering the necessary data to support an Investigational New Drug (IND) application. The following diagram illustrates the general workflow for the preclinical development of a new antibiotic candidate like a this compound derivative.
Caption: Preclinical development workflow for this compound derivatives.
I. Preclinical In Vitro Studies
A comprehensive suite of in vitro studies is essential to characterize the antimicrobial activity and preliminary safety profile of this compound derivatives.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of a this compound derivative that inhibits the visible growth of a panel of clinically relevant bacteria.[5][6]
Protocol:
-
Bacterial Strains: A diverse panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains (e.g., MRSA, VRE), should be used.[5]
-
Media: Use appropriate broth media (e.g., Mueller-Hinton Broth) for the growth of the selected bacterial strains.[6]
-
Preparation of Antibiotic Solutions: Prepare stock solutions of the this compound derivatives in a suitable solvent. Perform serial two-fold dilutions to create a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Assay Procedure:
-
In a 96-well microtiter plate, add 50 µL of the diluted antibiotic solutions to each well.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[6]
Data Presentation:
| This compound Derivative | S. aureus (MRSA) MIC (µg/mL) | E. faecium (VRE) MIC (µg/mL) | S. pneumoniae MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative A | 0.5 | 1 | 0.25 | >64 |
| Derivative B | 0.25 | 0.5 | 0.125 | >64 |
| Vancomycin | 1 | 64 | 0.5 | >64 |
Minimum Bactericidal Concentration (MBC) Assay
Objective: To determine the minimum concentration of a this compound derivative that results in a 99.9% reduction in the initial bacterial inoculum.[5]
Protocol:
-
Following the MIC assay, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that shows no bacterial growth on the agar plate.
Data Presentation:
| This compound Derivative | S. aureus (MRSA) MBC (µg/mL) | E. faecium (VRE) MBC (µg/mL) |
| Derivative A | 1 | 2 |
| Derivative B | 0.5 | 1 |
| Vancomycin | 2 | >128 |
In Vitro Toxicology Assays
Objective: To assess the potential for cytotoxicity and other adverse effects of the this compound derivatives.[7]
Protocols:
-
Cytotoxicity Assay:
-
Culture a panel of human cell lines (e.g., HepG2, HEK293).
-
Expose the cells to a range of concentrations of the this compound derivatives for 24-48 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, LDH release).
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth).
-
-
hERG Channel Inhibition Assay:
-
Use automated patch-clamp electrophysiology to measure the effect of the derivatives on the hERG potassium channel.
-
Determine the IC50 for hERG channel inhibition to assess the risk of cardiac QT prolongation.[1]
-
Data Presentation:
| This compound Derivative | HepG2 Cytotoxicity IC50 (µM) | hERG Inhibition IC50 (µM) |
| Derivative A | >100 | >50 |
| Derivative B | >100 | >50 |
II. Preclinical In Vivo Studies
In vivo studies in animal models are crucial for evaluating the efficacy, pharmacokinetics, and safety of this compound derivatives in a living system.
Murine Systemic Infection Model
Objective: To evaluate the in vivo efficacy of this compound derivatives in a systemic infection model.
Protocol:
-
Animal Model: Use immunocompetent mice (e.g., BALB/c).
-
Infection: Induce a systemic infection by intraperitoneal injection of a lethal dose of a clinically relevant bacterial strain (e.g., MRSA).
-
Treatment: Administer the this compound derivatives at various doses via a clinically relevant route (e.g., intravenous, intraperitoneal) at specified time points post-infection.
-
Endpoint: Monitor the survival of the mice over a period of 7 days.
-
Data Analysis: Calculate the 50% effective dose (ED50) for each derivative.
Data Presentation:
| This compound Derivative | MRSA Systemic Infection ED50 (mg/kg) |
| Derivative A | 5 |
| Derivative B | 2.5 |
| Vancomycin | 10 |
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the this compound derivatives.
Protocol:
-
Animal Model: Use rodents (e.g., rats, mice).
-
Dosing: Administer a single dose of the derivative via the intended clinical route (e.g., intravenous, oral).
-
Sample Collection: Collect blood samples at various time points after administration.
-
Analysis: Measure the concentration of the derivative in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Data Presentation:
| Parameter | Derivative A (IV) | Derivative B (IV) |
| Half-life (t1/2) (h) | 4 | 6 |
| Cmax (µg/mL) | 50 | 75 |
| AUC (µg*h/mL) | 200 | 450 |
IND-Enabling Toxicology Studies
Objective: To conduct comprehensive toxicology studies in compliance with Good Laboratory Practice (GLP) to support the safety of the derivative for human clinical trials.[7]
Protocols:
-
Single-Dose and Repeat-Dose Toxicity Studies: Conduct studies in two animal species (one rodent, one non-rodent) to identify potential target organs of toxicity and to determine the maximum tolerated dose (MTD).
-
Safety Pharmacology Studies: Evaluate the effects of the derivative on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity Studies: Assess the potential for the derivative to cause genetic mutations or chromosomal damage.
III. Clinical Trial Protocol Development
The development of a clinical trial protocol is a critical step that requires careful planning and consideration of regulatory requirements.[8][9][10] A well-designed protocol ensures the safety of participants and the integrity of the data collected.[10][11]
Clinical Trial Development Pipeline
The following diagram illustrates the typical phases of clinical development for a new antibiotic.
Caption: The four phases of clinical trials for a new antibiotic.
Key Elements of a Clinical Trial Protocol
The following table summarizes the key elements of a clinical trial protocol for each phase of development for a this compound derivative.[9]
| Protocol Element | Phase 1 | Phase 2 | Phase 3 |
| Title | A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single and Multiple Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of [this compound Derivative] in Healthy Adult Subjects. | A Phase 2, Randomized, Controlled, Double-Blind Study to Evaluate the Efficacy, Safety, and Pharmacokinetics of [this compound Derivative] in the Treatment of Complicated Skin and Soft Tissue Infections (cSSTI). | A Phase 3, Randomized, Multicenter, Double-Blind, Active-Controlled Study to Evaluate the Efficacy and Safety of [this compound Derivative] for the Treatment of Nosocomial Pneumonia. |
| Objectives | Primary: To assess the safety and tolerability of single and multiple ascending doses. Secondary: To characterize the pharmacokinetic profile. | Primary: To evaluate the clinical response rate at the test-of-cure visit. Secondary: To assess microbiological response, safety, and PK in patients. | Primary: To demonstrate non-inferiority to the standard of care in all-cause mortality at Day 28. Secondary: To evaluate clinical cure rates, microbiological success, and safety. |
| Study Population | Healthy adult volunteers. | Adult patients with a confirmed diagnosis of cSSTI. | Adult patients with a confirmed diagnosis of nosocomial pneumonia. |
| Study Design | Single and multiple ascending dose cohorts. | Dose-ranging, parallel-group design. | Non-inferiority design against a standard-of-care antibiotic.[8] |
| Endpoints | Primary: Incidence of adverse events. Secondary: PK parameters (Cmax, AUC, t1/2). | Primary: Clinical cure rate. Secondary: Microbiological eradication rate, incidence of adverse events. | Primary: All-cause mortality. Secondary: Clinical cure rate, microbiological response, safety profile. |
| Statistical Analysis | Descriptive statistics for safety and PK data. | Comparison of clinical response rates between dose groups and control. | Non-inferiority analysis of the primary endpoint. |
IV. Hypothetical Mechanism of Action of this compound Derivatives
Glycopeptide antibiotics, like this compound, typically exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action for this compound derivatives.
References
- 1. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fighting antibiotic resistance—strategies and (pre)clinical developments to find new antibacterials | EMBO Reports [link.springer.com]
- 3. View of Discovery and preclinical development of new antibiotics [ujms.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. journals.asm.org [journals.asm.org]
- 7. criver.com [criver.com]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. Development of a phase 2 trial protocol – REVIVE [revive.gardp.org]
- 10. Clinical Trial Protocol Development Best Practices for Success [comac-medical.com]
- 11. Clinical trial design and selected drug safety issues for antibiotics used to treat community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Parvodicin B1 Solubility Challenges
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Parvodicin B1 in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound, also known as Antibiotic A-40926 B1 or Parvodicin C2, is a glycopeptide antibiotic.[1] Like many other glycopeptide antibiotics, it possesses a complex chemical structure that can lead to poor solubility in water and physiological buffers. This low solubility can hinder its handling in experimental settings, affect the accuracy of in vitro assays, and pose significant challenges for formulation development. Glycopeptide antibiotics are often supplied as lyophilized powders due to their chemical and physical instability in aqueous solutions.[2]
Q2: What are the initial steps to dissolve this compound?
Due to its inherent low aqueous solubility, directly dissolving this compound in aqueous buffers can be challenging. A common and recommended initial approach is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol. This stock solution can then be slowly added to the desired aqueous buffer while vortexing to achieve the final working concentration.
Q3: Can sonication or warming be used to aid dissolution?
Yes, both sonication and gentle warming can be effective methods to aid the dissolution of this compound. Sonication can help break down powder aggregates and disperse the compound in the solvent. Gentle warming, for instance to 37°C, can increase the rate of dissolution. However, it is crucial to avoid excessive heat to prevent potential degradation of the compound.
Q4: How does pH affect the solubility of this compound?
The solubility of glycopeptide antibiotics is often pH-dependent. For instance, the solubility of vancomycin, a related glycopeptide, is highest at a pH of 3–5 and decreases at higher pH values.[2] While specific data for this compound is limited, it is reasonable to expect a similar trend. Therefore, adjusting the pH of the aqueous buffer may significantly influence its solubility. Experimenting with a pH range, starting from slightly acidic to neutral, is recommended.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing aqueous solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The concentration of the organic co-solvent in the final solution is too high, or the final concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Minimize the volume of the organic stock solution added. - Decrease the final concentration of this compound. - Add the stock solution dropwise while vigorously stirring or vortexing the buffer. |
| Cloudy or hazy solution | Incomplete dissolution or formation of fine aggregates. | - Use a sonicator to aid dispersion. - Gently warm the solution (e.g., to 37°C). - Filter the solution through a 0.22 µm filter to remove undissolved particles. |
| Inconsistent results in biological assays | Poor solubility leading to inaccurate concentrations or precipitation of the compound during the assay. | - Ensure complete dissolution before use. - Consider using solubility enhancers in the assay medium (see Table 1). - Prepare fresh solutions for each experiment. |
Solubility Enhancement Strategies
For challenging cases where standard methods are insufficient, the following solubility enhancement techniques, adapted from protocols for related glycopeptide antibiotics, can be employed.
Table 1: Potential Solubility Enhancers for this compound
| Enhancer Type | Example | Mechanism of Action | Recommended Starting Concentration | Reference |
| Co-solvents | Polyethylene Glycol (PEG) | Reduces solvent polarity and can attenuate hydrolysis. | 5-20% (v/v) | [3] |
| Amino Acids | L-Arginine, L-Lysine | Can form non-covalent complexes and inhibit degradation. | 1-5% (w/v) | [2] |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Encapsulates the hydrophobic drug molecule, forming a water-soluble inclusion complex. | 1-10% (w/v) | [4] |
| Surfactants | Polysorbate 80 (Tween® 80) | Reduces surface tension and can form micelles to solubilize the drug. | 0.1-1% (v/v) | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments related to enhancing the solubility of this compound.
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) to dissolve the powder completely. Aim for a high concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or as recommended by the supplier.
Protocol 2: Solubility Enhancement using Co-solvents
-
Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Add the co-solvent (e.g., PEG 400) to the buffer to achieve the desired final concentration (e.g., 10% v/v).
-
Slowly add the this compound stock solution (from Protocol 1) to the co-solvent-containing buffer while vortexing.
-
Visually inspect for any precipitation. If the solution remains clear, the compound is likely soluble at that concentration.
Protocol 3: Solubility Enhancement using Cyclodextrins
-
Prepare a solution of the cyclodextrin (B1172386) (e.g., 5% w/v HP-β-CD) in the desired aqueous buffer.
-
Add the this compound stock solution (from Protocol 1) to the cyclodextrin solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for complex formation.
-
Centrifuge the solution to pellet any undissolved material and collect the supernatant.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A logical workflow for dissolving this compound and troubleshooting solubility issues.
Generalized Signaling Pathway for Glycopeptide Antibiotic Action
Caption: Inhibition of bacterial cell wall synthesis by glycopeptide antibiotics like this compound.
References
Technical Support Center: Optimizing Parvodicin B1 Dosage for In Vitro Experiments
This guide provides technical support for researchers, scientists, and drug development professionals utilizing Parvodicin B1 in in vitro experiments. This compound is a glycopeptide antibiotic effective against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus haemolyticus, and Enterococcus faecalis by inhibiting the synthesis of the bacterial cell wall.[1]
This document offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter while determining the optimal dosage of this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a glycopeptide antibiotic.[1] Like other antibiotics in this class, such as vancomycin (B549263) and teicoplanin, it inhibits a late stage in bacterial cell wall peptidoglycan synthesis.[2] It binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the lipid II monomer, a precursor for the peptidoglycan layer. This binding prevents the cross-linking of the bacterial cell wall, weakening it and ultimately leading to cell death.[1][3]
Q2: What is the recommended starting concentration range for this compound in a Minimum Inhibitory Concentration (MIC) assay?
A2: Specific MIC data for this compound is not widely published. However, for initial range-finding experiments against susceptible Gram-positive bacteria, a broad concentration range is recommended, similar to that used for other glycopeptide antibiotics. A common starting range for broth microdilution is 0.06 to 64 µg/mL.
Q3: What is the most appropriate method for determining the in vitro dosage of this compound?
A3: The gold standard for determining the in vitro antibacterial potency is the Minimum Inhibitory Concentration (MIC) assay.[4] The broth microdilution method is a widely accepted and reliable technique for determining the MIC of an antibiotic.[5]
Q4: In what solvent should I dissolve this compound?
A4: While specific solubility data for this compound is limited, glycopeptide antibiotics are generally soluble in water or dimethyl sulfoxide (B87167) (DMSO). It is recommended to first attempt to dissolve this compound in sterile deionized water. If solubility is an issue, a small amount of DMSO can be used to create a stock solution, which is then further diluted in the appropriate culture medium. Ensure the final concentration of DMSO in your assay does not exceed a level that affects bacterial growth (typically <1%).
Q5: How should I prepare my bacterial inoculum for an MIC assay?
A5: The bacterial inoculum should be prepared from a fresh culture (e.g., overnight growth on an agar (B569324) plate). Colonies should be suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard. This standardized suspension is then further diluted in the test medium to achieve the final recommended inoculum density for the MIC assay, which is typically 5 x 10^5 CFU/mL for the broth microdilution method.
Troubleshooting Guides
Issue 1: No bacterial growth is observed in any wells, including the growth control well.
-
Possible Cause: Inactive or non-viable bacterial inoculum.
-
Solution: Always use a fresh bacterial culture to prepare your inoculum. Streak the inoculum on an agar plate to confirm viability.
-
Possible Cause: Issues with the culture medium.
-
Solution: Ensure the Mueller-Hinton Broth (MHB) or other appropriate medium is correctly prepared and sterilized. Check the expiration date.
-
Possible Cause: Incubation conditions are incorrect.
-
Solution: Verify the incubator temperature (typically 35 ± 1 °C) and incubation time (18-24 hours).[5]
Issue 2: Bacterial growth is observed in all wells, including those with high concentrations of this compound.
-
Possible Cause: The test organism is resistant to this compound.
-
Solution: Consider testing a wider range of concentrations. It is also important to include a quality control strain with a known MIC for glycopeptide antibiotics to validate the assay.
-
Possible Cause: The initial bacterial inoculum was too high.
-
Solution: Ensure your inoculum is standardized to a 0.5 McFarland standard before its final dilution in the assay plate. An overly dense inoculum can overwhelm the antibiotic.
-
Possible Cause: this compound has degraded.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Store the stock solution according to the manufacturer's recommendations (typically frozen at -20°C or -80°C).
Issue 3: The MIC results are inconsistent between experiments.
-
Possible Cause: Variability in inoculum preparation.
-
Solution: Strict adherence to the 0.5 McFarland standard for inoculum density is crucial for reproducibility.
-
Possible Cause: Pipetting errors during the serial dilution of this compound.
-
Solution: Use calibrated pipettes and ensure proper mixing at each dilution step.
-
Possible Cause: Edge effects in the microtiter plate.
-
Solution: To minimize evaporation from the outer wells, which can concentrate the antibiotic and media, consider filling the peripheral wells with sterile water or PBS and not using them for experimental data.
Data Presentation
Table 1: Recommended Starting Concentration Range for this compound MIC Assay (based on other glycopeptides)
| Parameter | Recommended Value | Notes |
| Starting Concentration | 64 µg/mL | This is the highest concentration for the serial dilution. |
| Serial Dilution Factor | 2-fold | Creates a logarithmic concentration gradient. |
| Lowest Concentration | 0.06 µg/mL | This will be the lowest concentration in a 10-step dilution. |
| Volume per Well | 100 - 200 µL | Standard for 96-well plates. |
Table 2: Key Experimental Parameters for Broth Microdilution MIC Assay
| Parameter | Specification | Rationale |
| Culture Medium | Cation-adjusted Mueller-Hinton Broth (CAMHB) | Standard medium for antibiotic susceptibility testing. |
| Bacterial Inoculum Density | 5 x 10^5 CFU/mL | Standardized to ensure reproducibility. |
| Incubation Temperature | 35 ± 1 °C | Optimal growth temperature for most pathogenic bacteria. |
| Incubation Time | 18 - 24 hours | Allows for sufficient bacterial growth to determine inhibition.[5] |
| Positive Control | Bacteria in medium without antibiotic | To ensure the bacteria are viable and the medium supports growth. |
| Negative Control | Medium only (no bacteria) | To check for contamination of the medium. |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtering it through a 0.22 µm filter.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound stock solution to the first well of each row to be tested.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well of the same row.
-
Mix thoroughly by pipetting up and down.
-
Repeat this process across the plate to the desired final concentration, discarding 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well (or adjust volume based on the dilution factor to reach the target cell density).
-
Include a positive control (wells with bacteria and medium, but no antibiotic) and a negative control (wells with medium only).
-
-
Incubation:
-
Seal the plate and incubate at 35 ± 1 °C for 18-24 hours.
-
-
Reading the Results:
Mandatory Visualization
Caption: Workflow for MIC Determination by Broth Microdilution.
Caption: Mechanism of Action of this compound.
References
- 1. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, biochemistry and mechanism of action of glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. idexx.com [idexx.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
Identifying and characterizing Parvodicin B1 degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on identifying and characterizing the degradation products of Parvodicin B1. Given the limited specific public data on this compound, this guide leverages established principles and methodologies for the analysis of other glycopeptide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for glycopeptide antibiotics like this compound?
A1: Glycopeptide antibiotics, a class that includes compounds like vancomycin (B549263) and teicoplanin, are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and deamidation.[1][2] The complex structure of these molecules, featuring a glycosylated peptide core, offers multiple sites for chemical modification.[3] Key degradation reactions often involve the cleavage of glycosidic bonds, hydrolysis of amide bonds within the peptide backbone, or modification of amino acid side chains.[1] Understanding these potential pathways is crucial for designing stability studies and identifying unknown degradation products.
Q2: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound and its degradants. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with UV-Vis or Diode Array Detection (DAD) is the standard for separation and quantification. For structural elucidation of degradation products, Mass Spectrometry (MS), particularly high-resolution MS (e.g., Orbitrap or TOF), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Q3: How should I design a forced degradation study for this compound?
A3: Forced degradation studies, or stress testing, are critical for identifying potential degradation products and understanding the stability of a drug substance.[4] These studies involve subjecting the drug to harsh conditions to accelerate degradation. A typical forced degradation study for a glycopeptide antibiotic like this compound would include exposure to:
-
Acidic conditions: (e.g., 0.1 M HCl)
-
Basic conditions: (e.g., 0.1 M NaOH)
-
Oxidative conditions: (e.g., 3% H₂O₂)
-
Thermal stress: (e.g., 60°C)
-
Photolytic stress: (e.g., exposure to UV light)
The conditions should be optimized to achieve 5-20% degradation of the parent drug.
Troubleshooting Guide
Issue 1: Poor chromatographic resolution between this compound and its degradation products.
-
Possible Cause: Inadequate HPLC/UPLC method.
-
Troubleshooting Steps:
-
Optimize the mobile phase: Experiment with different solvent compositions (e.g., acetonitrile/methanol and water), pH, and buffer systems (e.g., ammonium (B1175870) acetate, ammonium formate).
-
Adjust the gradient: A shallower gradient can improve the separation of closely eluting peaks.
-
Change the stationary phase: Test columns with different chemistries (e.g., C18, C8, phenyl-hexyl) and particle sizes.
-
Modify the temperature: Column temperature can influence selectivity and resolution.
-
Issue 2: Difficulty in identifying the structure of an unknown degradation product.
-
Possible Cause: Insufficient data from a single analytical technique.
-
Troubleshooting Steps:
-
Utilize High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements to determine the elemental composition of the degradant.
-
Perform Tandem MS (MS/MS): Fragment the degradation product to obtain structural information. Compare the fragmentation pattern with that of the parent drug to identify the modified region.
-
Isolate the Degradation Product: Use preparative HPLC to isolate a sufficient quantity of the degradant for NMR analysis (e.g., ¹H, ¹³C, COSY, HSQC). NMR provides definitive structural information.
-
Issue 3: Inconsistent results in stability studies.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Ensure precise control of environmental factors: Maintain consistent temperature, humidity, and light exposure across all samples.[4]
-
Use calibrated equipment: Regularly calibrate ovens, pH meters, and analytical instruments.
-
Prepare fresh solutions: Reagents and buffers should be freshly prepared to avoid degradation or contamination.
-
Include control samples: Always run control samples (unstressed this compound) alongside stressed samples.
-
Data Presentation
Table 1: Summary of this compound Degradation Under Forced Conditions
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (DP) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 3 | DP-1 |
| 0.1 M NaOH, 25°C, 4h | 21.5 | 4 | DP-2 |
| 3% H₂O₂, 25°C, 8h | 18.7 | 2 | DP-3 |
| 60°C, 7 days | 8.9 | 2 | DP-1 |
| UV light, 254 nm, 24h | 12.1 | 3 | DP-4 |
Table 2: Characterization Data for Major Degradation Products
| Degradation Product | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Modification |
| This compound | 15.8 | 1752.7 | - |
| DP-1 | 12.3 | 1590.6 | Loss of a sugar moiety |
| DP-2 | 18.1 | 1753.7 | Epimerization |
| DP-3 | 16.5 | 1768.7 | Oxidation (+16 Da) |
| DP-4 | 14.9 | 1734.7 | Dechlorination |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound and Degradation Products
-
Chromatographic System:
-
HPLC/UPLC system with a UV/DAD detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Column Temperature: 40°C.
-
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: 5% to 40% B
-
20-22 min: 40% to 95% B
-
22-25 min: 95% B
-
25-25.1 min: 95% to 5% B
-
25.1-30 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Dilute samples with the initial mobile phase composition to an appropriate concentration.
Protocol 2: Sample Preparation for Forced Degradation Studies
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C. Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature. Withdraw aliquots at appropriate time points (e.g., 1, 2, 4 hours), neutralize with an equivalent amount of 0.2 M HCl, and dilute for analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature. Withdraw aliquots at appropriate time points and dilute for analysis.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60°C. Withdraw aliquots at specified time points.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
Visualizations
Caption: Experimental workflow for this compound degradation studies.
Caption: Proposed degradation pathways of this compound.
References
Technical Support Center: Optimizing Parvodicin B1 Fermentation
Welcome to the Technical Support Center for Improving the Yield of Parvodicin B1 from Fermentations. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of this compound.
Disclaimer: Specific fermentation data and biosynthetic pathways for this compound are not extensively available in public literature. The guidance provided here is based on established principles for the fermentation of glycopeptide antibiotics produced by Actinomycetes, the class of bacteria responsible for this compound production.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound fermentation in a question-and-answer format, providing actionable solutions.
Issue 1: Low Biomass Production
Question: My Actinoplanes utahensis culture is showing poor growth, resulting in low biomass. What are the likely causes and how can I improve it?
Answer: Low biomass is a common issue that can often be traced back to suboptimal culture conditions or media composition. Here are the key factors to investigate:
-
Media Composition:
-
Carbon Source: The type and concentration of the carbon source are critical. While glucose is commonly used, high concentrations can lead to catabolite repression, inhibiting growth. Consider using alternative or mixed carbon sources like starch, maltose, or glycerol.
-
Nitrogen Source: Complex nitrogen sources such as soybean meal, yeast extract, or peptone often support robust growth of Actinomycetes. The carbon-to-nitrogen (C/N) ratio is also crucial and may require optimization.
-
Trace Elements: Ensure the medium contains essential minerals like magnesium, iron, and potassium, which are vital for various enzymatic activities.
-
-
Fermentation Parameters:
-
pH: Most Actinomycetes prefer a neutral to slightly alkaline initial pH, typically in the range of 7.0-7.5. Monitor and control the pH throughout the fermentation process, as metabolic activity can cause significant shifts.
-
Temperature: The optimal temperature for growth is typically between 28-30°C. Deviations from this range can stress the culture and reduce growth rates.
-
Aeration and Agitation: Inadequate dissolved oxygen is a frequent cause of poor growth. Optimize the agitation speed and aeration rate to ensure sufficient oxygen transfer without causing excessive shear stress on the cells.
-
Issue 2: Good Biomass, but Low this compound Yield
Question: My culture is growing well, but the yield of this compound is disappointingly low. What steps should I take to enhance production?
Answer: This scenario, where primary metabolism (growth) is robust but secondary metabolism (antibiotic production) is weak, is a classic challenge in fermentation. Here’s how to troubleshoot:
-
Nutrient Limitation and Repression:
-
Phosphate (B84403) Inhibition: High concentrations of phosphate can suppress the biosynthesis of many secondary metabolites in Actinomycetes.[1] It is crucial to optimize the phosphate concentration in your production medium.
-
Carbon Catabolite Repression: As mentioned for biomass, readily metabolized sugars like glucose can repress the genes responsible for antibiotic synthesis.[1] Using slow-releasing carbon sources or a fed-batch strategy can alleviate this.
-
-
Induction of Secondary Metabolism:
-
Precursor Supplementation: The biosynthesis of glycopeptide antibiotics often requires specific amino acid precursors. Supplementing the medium with these precursors, such as those derived from the shikimate pathway, may boost production.
-
Strain Improvement: The genetic stability of your Actinoplanes utahensis strain is critical.[1] Over successive generations, high-producing strains can lose their productivity. It is advisable to use a fresh culture from a cryopreserved stock. Further strain improvement through mutagenesis and screening can also be employed to select for higher-yielding mutants.
-
-
Process Parameters for Production Phase:
-
Timing of Harvest: The production of secondary metabolites is often growth-phase dependent, typically occurring during the stationary phase. A time-course study to determine the optimal harvest time is recommended.
-
Dissolved Oxygen: While crucial for growth, the optimal dissolved oxygen level for antibiotic production may differ. Experiment with different aeration and agitation settings during the production phase.
-
Data Presentation
The following tables summarize the influence of key fermentation parameters on glycopeptide antibiotic production, based on data from related Actinomycetes fermentations. These ranges can serve as a starting point for the optimization of this compound production.
Table 1: Effect of Media Components on Glycopeptide Production
| Media Component | Typical Range | Effect on Yield | Reference |
| Carbon Source | |||
| Glucose | 10-40 g/L | Can cause catabolite repression at high concentrations. | [1] |
| Starch/Maltose | 20-50 g/L | Slower release can favor secondary metabolite production. | [1] |
| Nitrogen Source | |||
| Soybean Meal | 10-30 g/L | A complex source that often supports high yields. | [1] |
| Yeast Extract | 2-10 g/L | Provides essential growth factors. | [2] |
| Phosphate (K2HPO4) | 0.1-1.0 g/L | High concentrations can be inhibitory to production. | [1] |
Table 2: Influence of Process Parameters on Glycopeptide Fermentation
| Parameter | Typical Optimal Range | Rationale | Reference |
| pH | 7.0 - 7.5 | Affects enzyme activity and nutrient uptake. | [3] |
| Temperature | 28 - 30°C | Influences microbial growth and enzyme kinetics. | [3] |
| Agitation | 200 - 400 rpm | Ensures homogenous mixing and oxygen transfer. | [3] |
| Aeration | 0.5 - 1.5 vvm | Maintains sufficient dissolved oxygen levels. | [3] |
Experimental Protocols
Here are detailed methodologies for key experiments to troubleshoot and optimize this compound yield.
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
Objective: To identify the optimal concentration of a single medium component for this compound production.
Methodology:
-
Prepare a basal production medium with all components at a standard concentration.
-
Create a series of experimental flasks where the concentration of one component (e.g., the carbon source) is varied across a defined range, while all other components are kept constant.
-
Inoculate each flask with a standardized inoculum of Actinoplanes utahensis.
-
Incubate the flasks under consistent fermentation conditions (temperature, agitation).
-
Harvest the cultures at a predetermined time point (e.g., after 7 days).
-
Extract and quantify the this compound yield from each flask using a suitable analytical method (e.g., HPLC).
-
Plot the yield against the varying component concentration to determine the optimum.
Protocol 2: Inoculum Preparation and Standardization
Objective: To ensure a consistent and high-quality inoculum for reproducible fermentation results.
Methodology:
-
Grow Actinoplanes utahensis on a suitable agar (B569324) medium (e.g., ISP Medium 2) at 28°C for 7-10 days, or until good sporulation is observed.
-
Aseptically add 10 mL of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) to the agar plate.
-
Gently scrape the surface of the agar with a sterile loop to dislodge the spores.
-
Transfer the resulting spore suspension to a sterile tube.
-
Use a hemocytometer to count the spore concentration.
-
Use this standardized spore suspension to inoculate a seed culture medium.
-
Incubate the seed culture to an optimal growth phase before using it to inoculate the production fermenter.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to improving this compound fermentation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Glycopeptide Antibiotic Resistance Genes: Distribution and Function in the Producer Actinomycetes [frontiersin.org]
- 3. Novel Bifunctional Acylase from Actinoplanes utahensis: A Versatile Enzyme to Synthesize Antimicrobial Compounds and Use in Quorum Quenching Processes - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability problems of Antibiotic A40926 B1 in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability problems encountered during the storage of Antibiotic A40926 B1.
Troubleshooting Guides
This section offers solutions to common stability-related observations during experiments involving A40926 B1.
Issue 1: Loss of Potency or Inconsistent Results in Bioassays
Possible Cause: Degradation of A40926 B1 due to improper storage conditions. Glycopeptide antibiotics are susceptible to degradation, which can lead to a reduction in their biological activity.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the lyophilized A40926 B1 powder has been consistently stored at the recommended temperature of 2-8°C in a tightly sealed container to protect it from moisture and light.[1][2]
-
Assess Reconstituted Solution Handling: If working with a reconstituted solution, ensure it was prepared with the appropriate solvent and used promptly. Long-term storage of A40926 B1 in aqueous solutions is not recommended due to its instability.[1][2]
-
Perform a Stability-Indicating Analysis: Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity of your A40926 B1 sample. This will help quantify the extent of degradation.
-
Review Experimental Protocol: Ensure all experimental parameters, including pH and buffer composition of the assay medium, are within the optimal range for A40926 B1 activity.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Possible Cause: Formation of degradation products from A40926 B1.
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To tentatively identify the nature of the degradation products, subject a sample of A40926 B1 to forced degradation conditions (e.g., acid, base, oxidation, heat, and light exposure) as per ICH guidelines. Analyze the stressed samples using a validated stability-indicating HPLC method, preferably coupled with mass spectrometry (LC-MS), to characterize the degradation products.
-
Optimize HPLC Method: Adjust the mobile phase composition, gradient, and column chemistry to achieve better separation of the parent A40926 B1 peak from the new, unknown peaks.
-
Consult Literature: Review scientific literature for known degradation pathways of similar glycopeptide antibiotics to help in the putative identification of the observed impurities.
Issue 3: Physical Changes in the Lyophilized Powder (e.g., Color Change, Clumping)
Possible Cause: Exposure to moisture and/or elevated temperatures.
Troubleshooting Steps:
-
Inspect Storage Container: Check the integrity of the container seal to ensure it is airtight.
-
Measure Residual Moisture: If possible, determine the residual moisture content of the lyophilized powder. Elevated moisture levels can significantly accelerate degradation.
-
Review Storage History: Track the temperature and humidity records of the storage unit to identify any excursions from the recommended conditions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized Antibiotic A40926 B1?
A1: Lyophilized A40926 B1 should be stored at 2-8°C in a desiccated and light-protected environment.[1][2] The container should be tightly sealed to prevent moisture ingress.
Q2: How long can I store a reconstituted solution of A40926 B1?
A2: Due to the inherent instability of glycopeptide antibiotics in aqueous solutions, it is highly recommended to prepare solutions fresh and use them immediately.[1][2] If short-term storage is unavoidable, it should be at 2-8°C for no longer than 24 hours, although stability under these conditions should be experimentally verified.
Q3: What are the main factors that cause the degradation of A40926 B1?
A3: The primary factors contributing to the degradation of A40926 B1 are:
-
Moisture: Accelerates hydrolysis and other degradation pathways.
-
Temperature: Higher temperatures increase the rate of chemical degradation.
-
pH: Extreme pH conditions can lead to rapid degradation.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Oxidizing Agents: Can lead to the formation of oxidation products.
Q4: How can I monitor the stability of my A40926 B1 sample over time?
A4: A validated stability-indicating HPLC method is the recommended tool for monitoring the stability of A40926 B1. This method should be able to separate the intact A40926 B1 from its potential degradation products, allowing for the accurate quantification of the parent compound.
Data Presentation
Table 1: General Stability Profile of Lyophilized Glycopeptide Antibiotics under Different Storage Conditions (Illustrative Data)
| Storage Condition | Temperature | Relative Humidity | Duration | Expected Purity |
| Recommended | 2-8°C | < 30% | 24 months | > 95% |
| Room Temperature | 25°C | 60% | 6 months | Significant degradation expected |
| Accelerated | 40°C | 75% | 1 month | Rapid degradation expected |
Note: This table provides a general expectation for glycopeptide antibiotics based on available literature. Specific stability data for A40926 B1 should be generated through dedicated stability studies.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for A40926 B1
This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters may require optimization for your particular instrument and sample matrix.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Protocol 2: Forced Degradation Study of A40926 B1
-
Acid Hydrolysis: Dissolve A40926 B1 in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve A40926 B1 in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve A40926 B1 in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the lyophilized powder to 105°C for 24 hours.
-
Photodegradation: Expose the lyophilized powder to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
After exposure, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for A40926 B1 stability issues.
Caption: Experimental workflow for A40926 B1 stability assessment.
Caption: Logical relationship of factors affecting A40926 B1 stability.
References
Technical Support Center: Minimizing Off-Target Effects of Fumonisin B1 in Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, understanding, and minimizing the off-target effects of Fumonisin B1 in cell-based assays. As "Parvodicin B1" did not yield specific search results, this guide focuses on Fumonisin B1, a mycotoxin with known cytotoxic and apoptotic effects, assuming a potential user misspelling. The principles and protocols outlined here are broadly applicable for mitigating off-target effects of small molecules in cellular research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule like Fumonisin B1?
A1: Off-target effects occur when a small molecule binds to and modulates the activity of cellular components other than its intended biological target. These unintended interactions can lead to misleading experimental results, cellular toxicity unrelated to the primary mechanism of action, and other unforeseen biological consequences. For Fumonisin B1, which is known to inhibit ceramide synthase, an off-target effect would be any cellular response not directly linked to the disruption of sphingolipid metabolism.
Q2: Why is it crucial to differentiate between on-target and off-target effects?
Q3: What are the initial indicators of potential off-target effects in my Fumonisin B1 experiments?
A3: Common signs that you may be observing off-target effects include:
-
Inconsistent phenotypes: Observing different cellular responses when using other known inhibitors of the same target.
-
Discrepancy with genetic validation: The phenotype observed with Fumonisin B1 is not replicated when the intended target (e.g., ceramide synthase) is genetically knocked down or knocked out.
-
Unusual dose-response curves: The dose-response curve for your observed phenotype is significantly different from the dose-response for target engagement.
-
Unexpected cytotoxicity: The compound is toxic to cells at concentrations where the intended target is not significantly engaged.
Q4: What are the primary strategies to minimize off-target effects?
A4: Several strategies can be employed to minimize and control for off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of Fumonisin B1 that elicits the desired on-target phenotype.
-
Orthogonal Validation: Confirm phenotypes using structurally and mechanistically different inhibitors of the same target, as well as genetic approaches like siRNA or CRISPR/Cas9.
-
Use of Control Compounds: If available, use a structurally similar but inactive analog of Fumonisin B1 as a negative control.
-
Target Engagement Assays: Directly measure the binding of Fumonisin B1 to its intended target within the cell to correlate target binding with the observed phenotype. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
-
Cell Line Profiling: Test the effect of Fumonisin B1 across multiple cell lines with varying expression levels of the on-target and potential off-target proteins.
Troubleshooting Guide
Issue 1: High level of unexpected cytotoxicity at low concentrations of Fumonisin B1.
-
Possible Cause: The observed cytotoxicity may be an off-target effect.
-
Troubleshooting Steps:
-
Perform a dose-response curve for cytotoxicity (e.g., using an MTT assay) and compare it to the IC50 for on-target activity (inhibition of ceramide synthase). A significant discrepancy suggests off-target toxicity.
-
Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement at the concentrations causing cytotoxicity. If the target is not engaged at these concentrations, the toxicity is likely off-target.
-
Test Fumonisin B1 in a cell line where the intended target is knocked out or knocked down. If the cytotoxicity persists, it is definitively an off-target effect.
-
Issue 2: Inconsistent results between different cell lines.
-
Possible Cause: The expression levels of the on-target or potential off-target proteins may vary between cell lines.
-
Troubleshooting Steps:
-
Confirm the expression level of the intended target (ceramide synthase) in all cell lines used via Western Blot or qPCR.
-
If a specific off-target is suspected, check its expression level in the different cell lines.
-
Characterize the dose-response relationship of Fumonisin B1 in each cell line to determine the optimal concentration for on-target effects.
-
Issue 3: The observed phenotype does not match published data for ceramide synthase inhibition.
-
Possible Cause: The phenotype may be due to an off-target effect, or experimental conditions may differ.
-
Troubleshooting Steps:
-
Carefully review and compare your experimental protocol with published methods. Pay close attention to cell type, passage number, seeding density, treatment duration, and assay conditions.
-
Validate your phenotype using a different, well-characterized inhibitor of ceramide synthase.
-
Use genetic methods (siRNA, CRISPR) to confirm that the phenotype is dependent on the presence of ceramide synthase.
-
Quantitative Data Summary
The following table summarizes the cytotoxic effects of Fumonisin B1 across various cell lines. IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values are provided where available. These values can help in designing experiments with appropriate concentration ranges to favor on-target effects.
| Cell Line | Assay Type | Exposure Time | IC50 / EC50 (µM) | Reference |
| GES-1 (Human Gastric Epithelial) | CCK-8 | 48 h | ~22.43 | [1] |
| Turkey Lymphocytes | MTT | 48-72 h | 0.56 - 7.0 (µg/mL) | |
| Chicken Chondrocytes | Tetrazolium cleavage | 48 h | > 200 | [2] |
| Chicken Splenocytes | Tetrazolium cleavage | 48 h | > 200 | [2] |
| Rat Hepatocytes | (Serine incorporation) | - | 0.1 | [3] |
| C6 Glioma Cells | Protein synthesis inhibition | - | 6 | [3] |
| IPEC (Porcine Intestinal Epithelial) | CCK-8 | 48 h | > 40 (for significant viability decrease) | [4] |
Note: Conversion of µg/mL to µM for Fumonisin B1 (Molar Mass: 721.83 g/mol ) can be performed using the formula: µM = (µg/mL) / 721.83 * 1000. For example, 1 µg/mL is approximately 1.38 µM.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of Fumonisin B1 by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Fumonisin B1 stock solution (in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Fumonisin B1 in culture medium. Remove the old medium from the wells and add 100 µL of the Fumonisin B1 dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol distinguishes between live, apoptotic, and necrotic cells based on phosphatidylserine (B164497) externalization and membrane integrity.
Materials:
-
Cells treated with Fumonisin B1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with various concentrations of Fumonisin B1 for the desired time period in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.
Materials:
-
Cells treated with Fumonisin B1
-
PBS
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with Fumonisin B1 as desired and harvest as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the direct binding of Fumonisin B1 to its intracellular target (e.g., ceramide synthase).
Materials:
-
Intact cells
-
Fumonisin B1
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody specific to the target protein (e.g., anti-ceramide synthase)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat intact cells with Fumonisin B1 at the desired concentration or with a vehicle control for a specified time to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein by SDS-PAGE and Western blotting using a target-specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Fumonisin B1 indicates that the compound has bound to and stabilized the target protein.
Visualizations
References
Refinement of analytical methods for Parvodicin B1 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of Parvodicin B1. Given the limited publicly available data specific to this compound, this guide leverages established methodologies for other glycopeptide antibiotics, such as vancomycin (B549263) and teicoplanin, as a foundational model.[1] Parvodicins belong to the glycopeptide antibiotic family, and their analysis is based on similar principles.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which antibiotic class does it belong?
This compound is a component of the Parvodicin complex, which are acidic, lipophilic glycopeptide antibiotics produced by the actinomycete Actinomadura parvosata.[2][3] Like other glycopeptide antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][4]
Q2: What are the primary analytical methods for the detection and quantification of this compound?
The primary analytical methods for glycopeptide antibiotics like this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] These methods are favored for their sensitivity, specificity, and ability to separate complex mixtures.[5][7]
Q3: What are the key challenges in the analysis of glycopeptide antibiotics?
Key challenges in the analysis of glycopeptide antibiotics include:
-
Poor retention in reversed-phase chromatography: Due to their polar nature.
-
Matrix effects in biological samples: Co-eluting substances can interfere with ionization in mass spectrometry.[6]
-
Instability in aqueous solutions: Glycopeptides can degrade, affecting the accuracy of quantification.[8]
-
Large molecular weight: This can hinder diffusion in certain assay formats, like disk diffusion tests.[9]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Low Retention in HPLC
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase. Glycopeptides are sensitive to pH, and a suboptimal pH can lead to poor peak shape. |
| Ionic interactions with the stationary phase | Incorporate an ion-pairing agent into the mobile phase to improve peak symmetry and retention. |
| Column degradation | Use a new column or flush the existing column with a strong solvent to remove contaminants. |
Issue 2: Inconsistent Results in LC-MS/MS Analysis
| Possible Cause | Suggested Solution |
| Matrix effects | Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).[7] Diluting the sample post-extraction can also mitigate matrix effects.[5] |
| Analyte degradation | Ensure proper sample handling and storage. Glycopeptides can be unstable in aqueous solutions; analyze samples promptly after preparation.[8] |
| Instrument contamination | Clean the ion source and mass spectrometer according to the manufacturer's instructions. |
Issue 3: Low Recovery During Sample Preparation
| Possible Cause | Suggested Solution |
| Inefficient protein precipitation | Optimize the protein precipitation step by testing different organic solvents (e.g., acetonitrile (B52724), methanol) and their ratios with the sample. |
| Analyte binding to labware | Use low-binding microcentrifuge tubes and pipette tips. |
| Suboptimal SPE conditions | Optimize the SPE protocol by testing different sorbents, wash solutions, and elution solvents. |
Experimental Protocols
General Sample Preparation for LC-MS/MS Analysis of Glycopeptides in Plasma
This protocol is a general guideline and may require optimization for this compound.
-
Protein Precipitation:
-
To 50 µL of plasma sample, add 150 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Dilution:
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the supernatant with the initial mobile phase (e.g., 1:1 ratio) to reduce the solvent effect and minimize matrix interference.[5]
-
-
Filtration:
-
Filter the diluted supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the filtered sample into the LC-MS/MS system.
-
Illustrative HPLC Method Parameters for Glycopeptide Analysis
The following table provides a starting point for developing an HPLC method for this compound, based on methods for similar compounds.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A) 0.1% Formic acid in water, B) Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 280 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Linearity and Quantification Limits for a Typical Glycopeptide LC-MS/MS Assay
This table illustrates typical performance characteristics of an LC-MS/MS method for glycopeptide antibiotics.
| Analyte | Linear Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Vancomycin | 25 - 6,400 | 8.5 | 25 |
| Teicoplanin | 25 - 6,400 | 8.5 | 25 |
Data adapted from a study on the simultaneous determination of multiple antibiotics.[5]
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Logical troubleshooting flow for analytical method refinement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Parvodicin, a novel glycopeptide from a new species, Actinomadura parvosata: discovery, taxonomy, activity and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycopeptide Drug Research: Insights from Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Therapeutic drug monitoring of glycopeptide antimicrobials: An overview of liquid chromatography-tandem mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Parvodicin B1 cross-reactivity in immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Parvodicin B1 cross-reactivity in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-reactivity a concern in immunoassays?
This compound is a member of the glycopeptide antibiotic family, a class of compounds that includes well-known drugs like vancomycin (B549263) and teicoplanin. These antibiotics share a complex core structure, a heptapeptide (B1575542) backbone, which can lead to immunological cross-reactivity. In the context of an immunoassay designed to detect a specific analyte, antibodies may unintentionally bind to this compound or its metabolites if they are present in the sample. This occurs because the antibodies recognize similar structural motifs, or epitopes, on both the target analyte and the this compound molecule. Such cross-reactivity can lead to inaccurate quantification of the analyte, resulting in either falsely elevated or, in some assay formats, falsely decreased readings.
Q2: My assay is showing unexpectedly high background noise. Could this be related to this compound cross-reactivity?
High background noise is a common issue in immunoassays and can stem from several sources, one of which is non-specific binding and cross-reactivity. If your samples potentially contain this compound or structurally related compounds, it is plausible that these are contributing to the high background. The antibodies in your assay might be binding to these molecules, which then adhere non-specifically to the assay plate or other components, generating a signal that is not proportional to the true concentration of your target analyte. It is crucial to systematically troubleshoot to pinpoint the exact cause, as other factors like insufficient blocking, inadequate washing, or issues with detection reagents can also lead to high background.
Q3: What are the most common assay formats where this compound cross-reactivity might be observed?
Cross-reactivity with glycopeptide antibiotics has been documented in various immunoassay formats. Competitive assays are particularly susceptible because any molecule that binds to the antibody can compete with the labeled analyte, leading to a false signal. Sandwich assays (like ELISA) are also at risk, as a cross-reacting molecule could potentially bind to either the capture or detection antibody, or both, leading to an inaccurate result. The specific antibodies used in the assay kit are a critical factor; monoclonal antibodies, which recognize a single epitope, generally offer higher specificity and a lower risk of cross-reactivity compared to polyclonal antibodies that recognize multiple epitopes.[1]
Q4: Are there any known compounds that are structurally similar to this compound and might also cause interference?
Yes, due to its classification as a glycopeptide antibiotic, this compound shares structural similarities with other members of this class. These related compounds are potential cross-reactants in an immunoassay. Key examples include:
-
Vancomycin
-
Teicoplanin
-
Telavancin
-
Oritavancin
The core heptapeptide structure is a common feature among these molecules, making it a likely source of shared antibody binding sites. The degree of cross-reactivity will depend on the specific antibody and the precise structural differences between this compound and these other glycopeptides.
Troubleshooting Guides
Issue 1: Suspected Cross-Reactivity of this compound Leading to Inaccurate Results
This guide provides a systematic approach to identifying and mitigating the effects of this compound cross-reactivity in your immunoassay.
Step 1: Preliminary Assessment
-
Review Sample History: Determine if the samples being tested could plausibly contain this compound or other glycopeptide antibiotics.
-
Analyze Control Data: Scrutinize the performance of your positive and negative controls. If controls are performing as expected, the issue is more likely to be sample-specific.
Step 2: Experimental Confirmation of Cross-Reactivity
-
Spike-in and Recovery Experiment:
-
Prepare a sample matrix that is known to be free of your analyte and this compound.
-
Spike this matrix with a known concentration of your analyte.
-
In a separate set of tubes, spike the matrix with the same concentration of your analyte plus varying concentrations of this compound.
-
Analyze all samples. A significant deviation in the measured analyte concentration in the presence of this compound confirms cross-reactivity.
-
-
Serial Dilution:
-
Select a sample that is showing suspected cross-reactivity.
-
Perform a series of dilutions of this sample with an appropriate assay buffer.
-
Analyze the diluted samples. If the measured concentration of the analyte does not decrease linearly with the dilution factor, it is indicative of interference, which could be due to cross-reactivity.[2]
-
Quantitative Data Summary: Expected Spike-in and Recovery Results
| Sample Description | Analyte Concentration (Expected) | This compound Concentration | Analyte Concentration (Measured) | % Recovery | Interpretation |
| Analyte Only | 100 ng/mL | 0 ng/mL | 95-105 ng/mL | 95-105% | Normal |
| Analyte + Low this compound | 100 ng/mL | 50 ng/mL | >110 ng/mL or <90 ng/mL | >110% or <90% | Potential Cross-Reactivity |
| Analyte + High this compound | 100 ng/mL | 500 ng/mL | Significantly different from expected | Significantly different | Strong evidence of Cross-Reactivity |
Step 3: Mitigation Strategies
-
Sample Pre-treatment:
-
Solid-Phase Extraction (SPE): Develop an SPE protocol to selectively remove this compound and related compounds from the sample matrix before performing the immunoassay.
-
Immunodepletion: If a highly specific antibody against this compound is available, it can be used to deplete the sample of the interfering substance.
-
-
Assay Optimization:
-
Increase Blocking Efficiency: Inadequate blocking of non-specific binding sites on the microplate can exacerbate cross-reactivity issues. Experiment with different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers) and incubation times.[3][4]
-
Optimize Wash Steps: Increase the number and duration of wash steps to more effectively remove non-specifically bound molecules.[5] The addition of a non-ionic detergent like Tween-20 to the wash buffer can also be beneficial.[3][5]
-
Antibody Concentration: Titrate the capture and/or detection antibody concentrations to find the optimal balance between specific signal and background noise.
-
Alternative Antibodies: If possible, source and test alternative antibodies (preferably monoclonal) that are targeted to a more unique epitope on your analyte of interest.[1]
-
Experimental Protocol: Optimizing Blocking and Wash Steps
-
Prepare Microplates: Coat microplates with the capture antibody as per your standard protocol.
-
Test Blocking Buffers:
-
Block wells with different blocking buffers:
-
1% BSA in PBS
-
5% Non-fat dry milk in PBS
-
A commercial blocking buffer
-
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Add Samples and Controls: Add your samples (including those suspected of cross-reactivity) and controls to the blocked wells.
-
Test Wash Conditions:
-
After sample incubation, wash the plates using different protocols:
-
Standard wash: 3 washes with PBST (PBS + 0.05% Tween-20)
-
Extended wash: 5 washes with PBST
-
Stringent wash: 5 washes with PBST, with a 1-minute soak time for each wash.
-
-
-
Complete the Assay: Proceed with the addition of the detection antibody and substrate, and measure the signal.
-
Analyze Results: Compare the signal-to-noise ratio for each condition to determine the optimal blocking and washing protocol.
Issue 2: High Variability Between Replicate Samples
High variability can be a symptom of inconsistent removal of interfering substances like this compound.
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure consistent and accurate pipetting of all reagents and samples.
-
Improve Washing Technique: Pay close attention to the efficiency of your plate washer or manual washing technique to ensure all wells are treated equally. Incomplete aspiration of wash buffer is a common source of variability.
-
Extend Incubation Times: Longer incubation times for blocking and antibody binding steps can sometimes lead to more consistent results.
-
Implement Stringent Wash Protocol: Adopt a more rigorous wash protocol as described in the previous section.
Visualizations
Caption: Troubleshooting workflow for this compound cross-reactivity.
Caption: Key strategies to mitigate immunoassay cross-reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. CN105671110A - Method of producing dalbavancin precursor A40926 - Google Patents [patents.google.com]
- 3. Phosphate-controlled regulator for the biosynthesis of the dalbavancin precursor A40926 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105671110B - A method of producing Dalbavancin precursor A40926 - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Parvodicin B1 Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of Parvodicin B1 derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving good oral bioavailability with this compound derivatives?
A1: this compound and its derivatives are glycopeptide antibiotics. Like other molecules in this class, they typically face several significant hurdles to effective oral absorption:
-
Large Molecular Size: Glycopeptides are large molecules, which inherently limits their ability to passively diffuse across the intestinal epithelium.
-
Poor Membrane Permeability: Due to their size and typically hydrophilic nature, this compound derivatives have low permeability through the lipid bilayers of intestinal cells.
-
Enzymatic Degradation: The gastrointestinal (GI) tract contains numerous enzymes, including proteases, that can degrade the peptide backbone of these molecules, reducing the amount of intact drug available for absorption.
-
Limited Solubility: While generally hydrophilic, the solubility of some derivatives might be a limiting factor depending on the specific chemical modifications.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound derivatives?
A2: Several formulation strategies can be employed to overcome the challenges mentioned above. These approaches aim to protect the drug from degradation, increase its permeability, or both. Promising strategies include:
-
Nanoformulations: Encapsulating this compound derivatives into nanoparticles, liposomes, or niosomes can protect them from enzymatic degradation in the GI tract and may enhance their uptake by intestinal cells. For instance, vancomycin, a related glycopeptide, has been successfully encapsulated in niosomal nanoforms for oral delivery.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of poorly soluble drugs. While Parvodicin derivatives are generally hydrophilic, specific lipophilic modifications could make this a viable strategy.
-
Chemical Modification/Prodrugs: Synthesizing derivatives with lipophilic appendages can increase membrane interactions and permeability. Prodrug approaches, where a temporary modification is cleaved after absorption, can also be explored.
-
Permeation Enhancers: Co-administration with permeation enhancers can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport of large molecules.
Q3: How can I assess the oral bioavailability of my this compound derivatives in vitro?
A3: In vitro models are crucial for the initial screening of your derivatives and formulations. The most common and well-established method is the Caco-2 cell permeability assay . This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It allows you to determine the apparent permeability coefficient (Papp) of your compound and identify potential involvement of efflux transporters.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
Symptoms:
-
The calculated Papp value for your this compound derivative is significantly lower than that of control compounds for high permeability (e.g., propranolol).
-
There is a high efflux ratio (Papp B-A / Papp A-B > 2), suggesting the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Molecular Weight and Hydrophilicity | 1. Formulation Approach: Test the permeability of your derivative encapsulated in a nanoformulation (e.g., liposomes) to see if it enhances transport. 2. Chemical Modification: If synthetically feasible, create derivatives with increased lipophilicity and re-evaluate their permeability. |
| Efflux Pump Substrate | 1. Co-administration with Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux. A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm this. 2. Formulation with Excipients: Some formulation excipients can inhibit efflux pumps. Investigate the use of such excipients in your formulation. |
| Poor Cell Monolayer Integrity | 1. Check TEER values: Ensure that the transepithelial electrical resistance (TEER) of your Caco-2 monolayer is within the acceptable range before and after the experiment. A significant drop in TEER indicates compromised monolayer integrity. 2. Lucifer Yellow Flux: Measure the flux of a paracellular marker like Lucifer yellow. High flux indicates leaky monolayers. |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Symptoms:
-
Large standard deviations in plasma concentration-time profiles among individual animals (e.g., rodents) after oral administration.
-
Inconsistent and low oral bioavailability (F%) values.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | 1. Refine Gavage Technique: Ensure consistent and accurate oral gavage technique to deliver the full dose to the stomach. 2. Vehicle Optimization: Ensure your derivative is fully dissolved or homogeneously suspended in the dosing vehicle. Check for precipitation upon administration. |
| Variable Gastric Emptying and GI Transit Time | 1. Fasting State: Standardize the fasting period for all animals before dosing to minimize variability in gastric emptying. 2. Formulation Impact: Consider that your formulation might be influencing GI motility. Mucoadhesive formulations can increase residence time and potentially reduce variability. |
| Pre-systemic Metabolism/Degradation | 1. Investigate Metabolites: Analyze plasma and fecal samples for metabolites of your this compound derivative to understand the extent of degradation. 2. Protease Inhibitors: Co-administer your derivative with a broad-spectrum protease inhibitor (in a research setting) to assess the impact of enzymatic degradation on bioavailability. |
Data Presentation
Table 1: Example Oral Bioavailability Parameters for Modified Glycopeptide Antibiotics
| Compound | Modification | Animal Model | Oral Bioavailability (F%) | Reference |
| Vancomycin | None | Rat | < 5% | |
| Oritavancin | Lipophilic side chain | Not typically orally administered | Very Low | |
| Dalbavancin | Lipophilic side chain | Not typically orally administered | Very Low | |
| Vancomycin-Niosomes | Niosomal Encapsulation | (Proposed for enhanced oral delivery) | Data not yet available |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for this compound Derivatives
Objective: To determine the in vitro intestinal permeability of this compound derivatives.
Materials:
-
Caco-2 cells (passage 20-40)
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound (this compound derivative)
-
Control compounds: Propranolol (high permeability), Atenolol (low permeability), Lucifer Yellow (monolayer integrity)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use inserts with TEER values > 250 Ω·cm².
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add the test compound and control compounds (dissolved in HBSS) to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
Collect a sample from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of the compounds in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Measure the concentration of Lucifer Yellow in the receiver chamber to confirm monolayer integrity post-experiment.
-
Protocol 2: In Vivo Pharmacokinetic Study of this compound Derivatives in Rodents
Objective: To determine the oral bioavailability and pharmacokinetic profile of a this compound derivative.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Test compound (this compound derivative)
-
Dosing vehicle (e.g., water, saline, or a suitable formulation)
-
Oral gavage needles
-
Intravenous (IV) injection supplies
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for quantification
Methodology:
-
Animal Acclimatization and Catheterization: Acclimatize animals for at least one week. For the IV group, cannulate the jugular vein for blood sampling and the femoral vein for dosing.
-
Dosing:
-
Oral (PO) Group (n=5): Administer the test compound via oral gavage at a specific dose (e.g., 50 mg/kg).
-
Intravenous (IV) Group (n=5): Administer the test compound as an IV bolus or infusion at a lower dose (e.g., 5 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters for both IV and PO routes using non-compartmental analysis (e.g., using Phoenix WinNonlin software). Key parameters include:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Maximum concentration (Cmax) and time to reach Cmax (Tmax) for the PO group.
-
-
Calculate Oral Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Validation & Comparative
Parvodicin B1 versus vancomycin: a comparative analysis of efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of glycopeptide antibiotics, vancomycin (B549263) has long been a cornerstone for treating serious Gram-positive infections. However, the emergence of resistance necessitates a continuous search for novel agents. This guide provides a comparative analysis of Parvodicin (B1140423) B1, a member of the parvodicin complex of glycopeptide antibiotics, and the well-established vancomycin. This comparison is based on available in vitro efficacy data and mechanisms of action.
Overview of the Compounds
Vancomycin is a glycopeptide antibiotic produced by the bacterium Amycolatopsis orientalis. It has been a crucial therapeutic agent for decades, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Parvodicin B1 is a component of the parvodicin complex, a group of acidic, lipophilic glycopeptide antibiotics produced by the actinomycete Actinomadura parvosata.[1] The parvodicin complex demonstrates activity against a range of Gram-positive bacteria.[1] While specific data for this compound is limited in publicly available literature, information on the related component Parvodicin C2 provides insights into the potential efficacy of this family of compounds.
Mechanism of Action
Both vancomycin and parvodicins belong to the glycopeptide class of antibiotics and share a fundamental mechanism of action: the inhibition of bacterial cell wall synthesis.
Vancomycin exerts its bactericidal effect by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains, thereby compromising the integrity of the bacterial cell wall.
Parvodicins , as glycopeptide antibiotics, are also presumed to inhibit bacterial cell wall synthesis by a similar mechanism of binding to peptidoglycan precursors. The lipophilic nature of the parvodicin complex suggests potential differences in membrane interaction and penetration compared to vancomycin.
Diagram of the General Mechanism of Action for Glycopeptide Antibiotics
Caption: General mechanism of glycopeptide antibiotics.
In Vitro Efficacy: A Comparative Look
The following table summarizes the available MIC data for Parvodicin C2 and provides a general comparison with typical vancomycin MIC ranges for susceptible strains.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Organism | Antibiotic | MIC Range (µg/mL) |
| Methicillin-Sensitive Staphylococcus aureus (MSSA) | Parvodicin C2 | 0.4 - 12.5[2] |
| Vancomycin | 0.5 - 2.0 | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Parvodicin C2 | 0.2 - 50[2] |
| Vancomycin | 1.0 - 4.0 | |
| Methicillin-Sensitive Staphylococcus epidermidis | Parvodicin C2 | 0.4 - 12.5[2] |
| Vancomycin | 0.5 - 4.0 | |
| Methicillin-Sensitive Staphylococcus saprophyticus | Parvodicin C2 | 0.4 - 12.5[2] |
| Vancomycin | 1.0 - 4.0 | |
| Methicillin-Resistant Staphylococcus hemolyticus | Parvodicin C2 | 0.2 - 50[2] |
| Vancomycin | 1.0 - 4.0 | |
| Enterococcus faecalis | Parvodicin C2 | 0.2 - 50[2] |
| Vancomycin | 1.0 - 8.0 |
Note: Vancomycin MIC ranges are typical and can vary. Data for this compound is not specified in the available literature.
Experimental Protocols
The following is a generalized experimental protocol for determining Minimum Inhibitory Concentration (MIC) based on standard laboratory practices, as specific details from the original Parvodicin study are not fully accessible.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
-
Bacterial Strain Preparation:
-
Isolates of the test bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) are cultured on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar) at 37°C for 18-24 hours.
-
A suspension of the bacteria is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Preparation:
-
Stock solutions of the test antibiotics (this compound and vancomycin) are prepared in a suitable solvent (e.g., water, DMSO).
-
A series of twofold serial dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included.
-
The plate is incubated at 37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This is determined by visual inspection of the microtiter plate.
-
Diagram of the MIC Assay Workflow
Caption: Workflow for MIC determination.
Conclusion
Based on the limited available data, the parvodicin complex, including components like Parvodicin C2, demonstrates in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant strains. The broad MIC ranges observed for Parvodicin C2 suggest that its efficacy can be strain-dependent.
A direct and comprehensive comparison of the efficacy of this compound and vancomycin is currently hampered by the lack of specific, publicly accessible data for this compound. Further research, including head-to-head in vitro and in vivo studies, is necessary to fully elucidate the comparative efficacy and therapeutic potential of this compound. The unique structural features of the parvodicins, such as their lipophilicity, may confer distinct pharmacological properties that warrant further investigation in the ongoing search for new antibiotics to combat antimicrobial resistance. Researchers are encouraged to consult the original 1987 publication by Christensen et al. in the Journal of Antibiotics for more detailed information on the parvodicin complex.[1]
References
A Comparative Analysis of Parvodicin B1 and Teicoplanin: Unraveling Their Mechanisms of Action
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between antibiotics within the same class is paramount for advancing antimicrobial strategies. This guide provides a detailed comparison of the mechanisms of action of two glycopeptide antibiotics: Parvodicin B1 and teicoplanin, supported by available experimental data and methodologies.
Both this compound and teicoplanin belong to the glycopeptide class of antibiotics, renowned for their efficacy against Gram-positive bacteria. Their primary mode of action involves the inhibition of bacterial cell wall synthesis, a crucial process for bacterial viability. This inhibition is achieved by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, effectively preventing the transglycosylation and transpeptidation steps necessary for cell wall assembly. This disruption of the cell wall integrity ultimately leads to bacterial cell death.
While sharing a common overarching mechanism, subtle structural differences between this compound and teicoplanin can influence their binding affinities and overall antibacterial efficacy. The Parvodicin complex, from which this compound is derived, is known to inhibit cell wall formation by targeting these D-Ala-D-Ala residues. Similarly, teicoplanin's potent antibacterial activity is directly linked to its high-affinity binding to this same molecular target.
Quantitative Comparison of Antibacterial Activity
| Antibiotic | Organism | MIC Range (µg/mL) | Reference |
| Parvodicin C2 * | Staphylococcus aureus (methicillin-sensitive) | 0.4 - 12.5 | [1] |
| Staphylococcus aureus (methicillin-resistant) | 0.2 - 50 | [1] | |
| Teicoplanin | Staphylococcus aureus (methicillin-resistant) | 0.38 - 2.00 | [2] |
| Staphylococcus aureus | 0.5 - 8.0 | [3] |
Note: Data for Parvodicin C2, a component of the Parvodicin complex, is presented here as a proxy for this compound due to the limited availability of specific data for the B1 component.
Mechanism of Action: A Step-by-Step Breakdown
The inhibitory action of both this compound and teicoplanin on bacterial cell wall synthesis can be visualized as a multi-step process targeting the late stages of peptidoglycan formation.
Experimental Protocols for Mechanism of Action Studies
The elucidation of the mechanism of action for glycopeptide antibiotics relies on a suite of biochemical and biophysical assays. Below are detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Protocol:
-
Bacterial Culture: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antibiotic Dilution: Prepare a series of twofold dilutions of this compound and teicoplanin in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.
Binding Affinity Measurement using Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinity (Kd) of the antibiotic to the D-Ala-D-Ala target.
Protocol:
-
Ligand Immobilization: Covalently immobilize a synthetic peptide ending in D-Ala-D-Ala onto the surface of an SPR sensor chip.
-
Analyte Injection: Inject different concentrations of this compound or teicoplanin over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface as the antibiotic binds to the immobilized peptide. This change is proportional to the amount of bound antibiotic.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd = kd/ka) is then calculated to represent the binding affinity.
Inhibition of Peptidoglycan Synthesis Assay
Objective: To assess the inhibitory effect of the antibiotics on the key enzymes involved in peptidoglycan synthesis, namely transglycosylase and transpeptidase.
Protocol:
-
Membrane Preparation: Isolate bacterial membranes containing the peptidoglycan synthesis machinery.
-
Reaction Mixture: Prepare a reaction mixture containing the bacterial membranes, radiolabeled peptidoglycan precursors (e.g., Lipid II), and varying concentrations of this compound or teicoplanin.
-
Incubation: Incubate the reaction mixture to allow for peptidoglycan synthesis.
-
Product Separation: Separate the newly synthesized, radiolabeled peptidoglycan from the unreacted precursors using techniques like chromatography or filtration.
-
Quantification: Quantify the amount of radiolabeled peptidoglycan to determine the extent of inhibition by the antibiotics. A reduction in the amount of product formed indicates inhibition of transglycosylase and/or transpeptidase activity.
Conclusion
This compound and teicoplanin are potent glycopeptide antibiotics that share a fundamental mechanism of action: the inhibition of bacterial cell wall synthesis through binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. While direct comparative data on the binding affinity of this compound is limited, the available MIC data for the Parvodicin complex suggests a comparable, albeit potentially broader, range of activity against Staphylococcus aureus when compared to teicoplanin. Further detailed studies employing the experimental protocols outlined above are necessary to fully elucidate the subtle differences in their molecular interactions and to guide the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of pharmacokinetics and bactericidal activity of teicoplanin and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Parvodicin B1: A Novel Glycopeptide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Parvodicin (B1140423) B1, a novel glycopeptide antibiotic, with established alternatives such as vancomycin (B549263) and teicoplanin. The information presented is supported by available experimental data to aid in the evaluation of its potential as a therapeutic agent.
Introduction to Parvodicin B1
This compound is a member of the parvodicin complex of glycopeptide antibiotics produced by Actinomadura parvosata. It is also known as antibiotic A40926 B1, a component of the A40926 complex. Like other glycopeptides, its mechanism of action involves the inhibition of bacterial cell wall synthesis, making it a promising candidate for combating infections caused by Gram-positive bacteria.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Glycopeptide antibiotics, including this compound, vancomycin, and teicoplanin, share a common mechanism of action. They target the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors, which are essential building blocks for the bacterial cell wall. By binding to this terminus, the antibiotic sterically hinders the transglycosylation and transpeptidation reactions, thereby preventing the polymerization of the peptidoglycan chains. This disruption of the cell wall integrity leads to bacterial cell death.
A Comparative Analysis of Parvodicin B1 and Other Glycopeptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Parvodicin B1 (also known as Antibiotic A-40926 B1), a naturally occurring glycopeptide antibiotic, with other clinically relevant glycopeptides such as vancomycin (B549263) and teicoplanin. This document summarizes available in vitro activity data, outlines the common mechanism of action, and provides a generalized experimental workflow for assessing antimicrobial susceptibility.
Executive Summary
This compound demonstrates potent in vitro activity against a range of Gram-positive bacteria, comparable to that of established glycopeptide antibiotics. As the natural precursor to the semisynthetic lipoglycopeptide dalbavancin, this compound shares the core mechanism of action of this class, which involves the inhibition of bacterial cell wall synthesis. While direct, head-to-head cross-reactivity studies are not extensively available in the public domain, a comparison of Minimum Inhibitory Concentration (MIC) data from various studies allows for an indirect assessment of its relative potency.
Data Presentation: In Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (A-40926 B1), vancomycin, and teicoplanin against various Gram-positive pathogens. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.
| Glycopeptide | Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound (A-40926 B1) | Neisseria gonorrhoeae | - | - | - |
| Staphylococcus aureus (MRSA) | - | - | - | |
| Streptococcus pyogenes | - | - | - | |
| Enterococcus faecalis | - | - | - | |
| Vancomycin | Staphylococcus aureus (MRSA) | 0.5 - 2 | 1.0 | 2.0[1] |
| Teicoplanin | Staphylococcus aureus (MRSA) | 0.5 - 4 | 1.0 | 2.0[1] |
Note: Specific MIC values for this compound against the listed staphylococcal and streptococcal species were not available in the searched literature, though its activity is stated to be similar to other glycopeptides. It is, however, noted to be very active against Neisseria gonorrhoeae.[2]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Glycopeptide antibiotics, including this compound, share a common mechanism of action. They inhibit the synthesis of the bacterial cell wall by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[3] This binding sterically hinders the transglycosylation and transpeptidation enzymes, which are crucial for the elongation and cross-linking of the peptidoglycan chains that form the bacterial cell wall. The resulting weakened cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and death.
Experimental Protocols: Antimicrobial Susceptibility Testing
A standard method to evaluate and compare the in vitro activity of antimicrobial agents is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test antimicrobial agents (e.g., this compound, vancomycin, teicoplanin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Microorganism isolates (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of each glycopeptide and perform serial twofold dilutions in CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial isolates overnight and then dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of the antimicrobial agents. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Logical Relationship of Cross-Reactivity Assessment
Cross-reactivity between antibiotics is a critical consideration in clinical practice, especially in cases of hypersensitivity. For glycopeptides, structural similarities in the core heptapeptide (B1575542) backbone can lead to immunological cross-reactivity. The assessment of cross-reactivity often involves a combination of in vitro and in vivo tests.
References
Comparative Efficacy of Parvodicin B1's Parent Compound and Second-Generation Glycopeptides
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of the A40926 antibiotic complex, the natural precursor to dalbavancin (B606935) that contains Parvodicin B1, and second-generation glycopeptides, including dalbavancin, oritavancin, and telavancin. The data presented is intended to inform research and development efforts in the field of antibacterial therapeutics.
Introduction
This compound is a component of the A40926 antibiotic complex, a mixture of related glycopeptide molecules produced by the actinomycete Nonomuraea sp.[1][2]. This complex is the natural precursor to dalbavancin, a second-generation lipoglycopeptide antibiotic[1][3]. Second-generation glycopeptides were developed to enhance the antimicrobial activity of earlier agents like vancomycin, particularly against resistant Gram-positive pathogens[4]. This guide will focus on the comparative in vitro activity of the A40926 complex and the key second-generation glycopeptides: dalbavancin, oritavancin, and telavancin.
Mechanism of Action
Both the A40926 complex and second-generation glycopeptides primarily act by inhibiting bacterial cell wall synthesis. They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a precursor of peptidoglycan[5]. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the cross-linking of the peptidoglycan layer, thereby compromising the integrity of the bacterial cell wall[5].
Second-generation glycopeptides, however, possess an additional mechanism of action attributed to their lipophilic side chains. These modifications allow the molecules to anchor to the bacterial cytoplasmic membrane, leading to membrane disruption, depolarization, and increased permeability. This dual mechanism contributes to their enhanced bactericidal activity and potency against a broad range of Gram-positive bacteria[4].
References
- 1. researchgate.net [researchgate.net]
- 2. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycopeptide antibiotic - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
Comparative in vivo studies of Antibiotic A40926 B1 and vancomycin
Executive Summary
This guide provides a comparative overview of the in vivo profiles of the glycopeptide antibiotic A40926 B1 and the clinically established antibiotic, vancomycin (B549263). The data presented is intended for researchers, scientists, and drug development professionals. While direct head-to-head in vivo efficacy data for A40926 B1 is limited, this guide compiles available pharmacokinetic parameters for A40926 and contrasts them with the known in vivo performance of vancomycin.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | A40926 (in Rats)[1] | Vancomycin (in Mice)[2][3] | Notes |
| Administration Route | Intravenous, Subcutaneous | Intravenous, Subcutaneous | Data from separate studies in different rodent species. |
| Terminal Half-life (t½) | 61.22 hours (IV) | ~2-3 hours | Highlights the significantly longer persistence of A40926. |
| Bioavailability (SC) | ~90% | Variable | A40926 shows high bioavailability after subcutaneous injection. |
| Distribution | Widely distributed to extravascular space | Distributes into most body spaces | Both antibiotics show good tissue distribution. |
| Excretion | 35.9% in urine over 120 hours | Primarily renal | Both are cleared by the kidneys. |
Table 2: In Vivo Efficacy of Vancomycin in a Murine Thigh Infection Model
| Pathogen | Dosing Regimen | Bacterial Load Reduction (log10 CFU/thigh) | Reference |
| Staphylococcus aureus GRP-0057 | 1200 mg/kg/day (subcutaneous, q3h) | Significant reduction compared to untreated controls | [4] |
| Methicillin-Resistant S. aureus (MRSA) | 25 to 400 mg/kg per day | Dose-dependent reduction in bacterial counts | [2] |
Note: In vivo efficacy data for A40926 B1 was not available in the reviewed literature. Dalbavancin (B606935), a derivative of A40926, has demonstrated potent in vivo efficacy against various Gram-positive pathogens, including MRSA, in murine infection models.[5][6]
Experimental Protocols
A40926 Pharmacokinetic Study in Rats[1]
-
Animal Model: Male rats.
-
Drug Administration: A single dose of 10 mg/kg of A40926 was administered either intravenously (IV) or subcutaneously (SC).
-
Sample Collection: Blood and urine samples were collected at various time points.
-
Analysis: Concentrations of A40926 in plasma and urine were determined using a microbiological assay.
-
Pharmacokinetic Analysis: Plasma concentration-time data was analyzed to determine key pharmacokinetic parameters such as half-life, volume of distribution, and bioavailability.
Vancomycin In Vivo Efficacy Study in a Neutropenic Murine Thigh Infection Model[2][4]
-
Animal Model: Neutropenic mice. Neutropenia is induced to isolate the effect of the antibiotic from the host's immune response.
-
Infection: Mice were infected in the thigh muscle with a clinical isolate of Staphylococcus aureus.
-
Drug Administration: Vancomycin was administered subcutaneously at various dosing regimens, typically starting 2 hours post-infection.
-
Outcome Measurement: At 24 hours post-treatment initiation, mice were euthanized, and the thigh muscles were homogenized. The number of viable bacteria (colony-forming units, CFU) was determined by plating serial dilutions of the homogenate.
-
Data Analysis: The reduction in bacterial load (log10 CFU/thigh) in treated mice was compared to that in untreated control mice to determine the efficacy of the antibiotic.
Visualizations
Caption: Workflow for A40926 Pharmacokinetic Study in Rats.
Caption: Workflow for Vancomycin In Vivo Efficacy Study.
References
- 1. Pharmacokinetics of A40926 in rats after single intravenous and subcutaneous doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Pharmacodynamic Activity of the Glycopeptide Dalbavancin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Head-to-Head Clinical Trial Design: Parvodicin B1 vs. Standard of Care for Serious Gram-Positive Infections
A Comparative Guide for Researchers and Drug Development Professionals
Disclaimer: As of the latest available information, Parvodicin B1 is a hypothetical novel glycopeptide antibiotic. This guide outlines a proposed head-to-head clinical trial design against the current standard of care for serious infections caused by Gram-positive bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). The data and protocols presented are illustrative and based on established methodologies for evaluating new antibiotics in this class.
Introduction
The emergence of antibiotic resistance, especially among Gram-positive pathogens like MRSA, presents a significant global health challenge. While vancomycin (B549263) has been a cornerstone of therapy for serious MRSA infections for decades, concerns about its efficacy against strains with reduced susceptibility and its potential for nephrotoxicity have fueled the search for new therapeutic options.[1][2] This guide details a proposed Phase III, randomized, double-blind, multicenter, non-inferiority clinical trial designed to compare the efficacy and safety of a novel hypothetical glycopeptide, this compound, with the standard of care, vancomycin, for the treatment of complicated skin and soft tissue infections (cSSTI).
Comparative Clinical Trial Design: this compound vs. Vancomycin
The primary objective of this proposed study is to determine if this compound is non-inferior to vancomycin in the treatment of adult patients with cSSTI known or suspected to be caused by Gram-positive bacteria, including MRSA.
Study Design and Endpoints
| Parameter | This compound Arm | Vancomycin Arm (Standard of Care) |
| Study Phase | Phase III | Phase III |
| Study Design | Randomized, Double-Blind, Multicenter, Non-inferiority | Randomized, Double-Blind, Multicenter, Non-inferiority |
| Target Indication | Complicated Skin and Soft Tissue Infections (cSSTI) | Complicated Skin and Soft Tissue Infections (cSSTI) |
| Patient Population | Adults (≥18 years) with cSSTI requiring intravenous antibiotic therapy | Adults (≥18 years) with cSSTI requiring intravenous antibiotic therapy |
| Intervention | This compound (hypothetical dosing: 600 mg intravenously every 12 hours) | Vancomycin (15-20 mg/kg intravenously every 8-12 hours, with therapeutic drug monitoring) |
| Primary Efficacy Endpoint | Clinical response at 48-72 hours after initiation of therapy (cessation of spread of erythema, edema, and purulent drainage) | Clinical response at 48-72 hours after initiation of therapy (cessation of spread of erythema, edema, and purulent drainage) |
| Secondary Efficacy Endpoints | - Clinical success at the test-of-cure (TOC) visit (7-14 days after end of therapy) - Microbiological eradication of the baseline pathogen at the TOC visit - Overall survival | - Clinical success at the test-of-cure (TOC) visit (7-14 days after end of therapy) - Microbiological eradication of the baseline pathogen at the TOC visit - Overall survival |
| Safety Endpoints | - Incidence of treatment-emergent adverse events (TEAEs) - Incidence of serious adverse events (SAEs) - Changes in laboratory parameters (e.g., renal function, liver function) | - Incidence of treatment-emergent adverse events (TEAEs) - Incidence of serious adverse events (SAEs) - Changes in laboratory parameters (e.g., renal function, liver function) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standardized method for determining the in vitro susceptibility of bacterial isolates to this compound and vancomycin.
1. Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
This compound and vancomycin analytical grade powder
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
2. Preparation of Antibiotic Stock Solutions:
-
Prepare a stock solution of this compound and vancomycin at a concentration of 1280 µg/mL in a suitable solvent.
-
Perform serial twofold dilutions of the stock solutions in MHB to achieve a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.12 µg/mL).
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum 1:100 in MHB to obtain a final concentration of approximately 1-2 x 10⁶ CFU/mL.
4. Microtiter Plate Inoculation:
-
Add 50 µL of the appropriate antibiotic dilution to each well of the microtiter plate.
-
Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. The final volume in each well will be 100 µL.
5. Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
Visualizations
Signaling Pathway: Mechanism of Action of Glycopeptide Antibiotics
Glycopeptide antibiotics, the class to which the hypothetical this compound belongs, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] They bind with high affinity to the D-alanyl-D-alanine terminus of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking. This disruption of the cell wall integrity leads to cell lysis and death.
Experimental Workflow: Head-to-Head Clinical Trial
The successful execution of a head-to-head clinical trial requires a meticulously planned workflow, from initial patient screening to final data analysis and reporting.
Conclusion
This guide provides a framework for a robust head-to-head clinical trial comparing the hypothetical novel glycopeptide this compound with the standard of care, vancomycin. The successful completion of such a trial would be a critical step in determining the potential role of this compound in the clinical management of serious Gram-positive infections. The detailed protocols and visual workflows are intended to provide a clear and actionable blueprint for researchers and drug development professionals in the ongoing effort to combat antimicrobial resistance.
References
Benchmarking the performance of Parvodicin B1 against emerging antibiotic resistance
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant organisms presents a formidable challenge to global health. In the urgent search for novel antimicrobial agents, revisiting and characterizing compounds with known activity is a crucial strategy. Parvodicin B1, a member of the A40926 glycopeptide antibiotic complex, represents one such candidate. This guide provides a comparative benchmark of this compound's potential performance against key emerging antibiotic-resistant bacteria, placed in context with established therapies.
Note on Data Availability: Direct comparative performance data for this compound is limited in publicly available literature. Therefore, this guide utilizes data from its parent complex, A40926, and its semi-synthetic derivative, dalbavancin (B606935), as a proxy to infer the potential efficacy of this compound. This approach is based on the shared core structure and mechanism of action.
Performance Benchmark: this compound & Comparators
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of relevant antibiotics against critical resistant pathogens. MIC values are a standard measure of an antibiotic's potency; a lower MIC indicates greater efficacy.
| Antibiotic | Class | MRSA (MIC90, µg/mL) | VRE (VanA) (MIC90, µg/mL) | VRE (VanB) (MIC90, µg/mL) |
| A40926 (this compound proxy) | Glycopeptide | ~2 | >8 | ~1 |
| Vancomycin | Glycopeptide | 2[1] | >64 | 1 |
| Daptomycin (B549167) | Lipopeptide | 1[2] | >32 | 4 |
| Linezolid (B1675486) | Oxazolidinone | 2[2] | 2 | 2 |
| Dalbavancin (A40926 derivative) | Lipoglycopeptide | 0.06[1] | >8 | ≤1[1] |
Data for A40926 is sourced from multiple studies and represents a general consensus.[3][4] VRE data for comparators is representative of typical values.
Mechanism of Action: A Visual Comparison
Understanding the molecular pathways through which these antibiotics exert their effects is fundamental to appreciating their strengths and limitations.
Caption: Mechanism of Glycopeptide Antibiotics.
Caption: Mechanism of Daptomycin.
Caption: Mechanism of Linezolid.
Experimental Protocols
The following are standardized methodologies for key experiments cited in the performance benchmark.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: The test organism is cultured on an appropriate agar (B569324) medium. Colonies are then used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This is further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.
Caption: Workflow for MIC Determination.
Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Methodology:
-
Preparation: Test tubes containing CAMHB with the antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) are prepared. A growth control tube without the antibiotic is also included.
-
Inoculation: A standardized bacterial inoculum (logarithmic phase) is added to each tube to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Sampling and Plating: The tubes are incubated at 35°C ± 2°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot is removed from each tube.
-
Viable Cell Count: The aliquots are serially diluted in sterile saline or broth, and a specific volume of each dilution is plated onto an appropriate agar medium.
-
Incubation and Counting: The plates are incubated for 18-24 hours, and the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity. A <3-log10 reduction is considered bacteriostatic.
Concluding Remarks
However, the reduced activity of A40926 and dalbavancin against VanA-type VRE underscores a significant challenge for this class of glycopeptides.[1] In contrast, daptomycin and linezolid offer alternative mechanisms of action that can be effective against vancomycin-resistant strains.[5]
Further investigation into the specific activity of this compound is warranted to fully elucidate its therapeutic potential. In vivo efficacy studies and a more detailed profiling against a broader range of contemporary, multidrug-resistant clinical isolates are essential next steps in the evaluation of this compound as a viable candidate in the fight against antibiotic resistance.
References
- 1. Antimicrobial spectrum and potency of dalbavancin tested against clinical isolates from Europe and North America (2003): initial results from an international surveillance protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Dalbavancin against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. files.core.ac.uk [files.core.ac.uk]
A Structural Showdown: Parvodicin B1 and its Ristocetin-Type Antibiotic Brethren
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between glycopeptide antibiotics is paramount in the quest for novel therapeutics to combat antimicrobial resistance. This guide provides a detailed structural and functional comparison of Parvodicin (B1140423) B1, a member of the parvodicin complex of glycopeptide antibiotics, with other notable ristocetin-type antibiotics: ristocetin (B1679390), vancomycin, and teicoplanin.
Parvodicin B1 belongs to a family of glycopeptide antibiotics produced by Actinomadura parvosata. These compounds share a common cyclic peptide core with ristocetin and are precursors to the semi-synthetic lipoglycopeptide, dalbavancin.[1] The primary mode of action for these antibiotics is the inhibition of bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors.[1]
Structural Comparison of Key Ristocetin-Type Antibiotics
The defining feature of ristocetin-type glycopeptide antibiotics is their heptapeptide (B1575542) backbone, which is cross-linked to form a rigid, basket-like structure. This structure is crucial for their interaction with the D-Ala-D-Ala target. However, significant variations exist in the sugar moieties and fatty acid side chains attached to this core, which influence their antibacterial spectrum, potency, and pharmacokinetic properties.
This compound is part of the parvodicin complex, where individual analogues primarily differ in the fatty acid substitution on the aminosugar.[1] For the purpose of a detailed structural representation, this guide will utilize the structure of Parvodicin C2 (also known as Antibiotic A-40926 B1), a closely related and well-documented member of the parvodicin family.
| Feature | Parvodicin C2 (representing this compound family) | Ristocetin | Vancomycin | Teicoplanin |
| Aglycone Core | Heptapeptide with extensive cross-linking | Heptapeptide with extensive cross-linking | Heptapeptide with extensive cross-linking | Heptapeptide with extensive cross-linking |
| Sugar Moieties | Contains a glucuronic acid moiety and mannose. | Contains a tetrasaccharide (rhamnose, glucose, mannose, arabinose) and ristosamine. | Contains vancosamine (B1196374) and glucose. | Contains N-acetylglucosamine and mannose. |
| Fatty Acid Chain | Yes (dodecanoyl group in Parvodicin C2). | No | No | Yes (variable acyl chains). |
| Dimerization | Forms non-covalent dimers. | Forms back-to-back dimers. | Forms back-to-back dimers. | Does not typically dimerize in the same manner. |
| Chlorination | Yes (two chlorine atoms). | No | Yes (two chlorine atoms). | Yes (two chlorine atoms). |
Diagrammatic Representation of Structural Differences
References
Safety Operating Guide
Navigating the Disposal of Parvodicin B1: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of Parvodicin B1 is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. As a glycopeptide antibiotic, this compound necessitates careful disposal to mitigate environmental contamination and the development of antimicrobial resistance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation. Emergency eyewash stations and safety showers must be readily accessible.
Quantitative Data on Related Compounds
The following table summarizes key safety and disposal information for glycopeptide antibiotics structurally and functionally related to this compound. This data should be used as a reference for assessing the potential hazards of this compound in the absence of a specific Safety Data Sheet (SDS).
| Parameter | Dalbavancin (B606935) | Vancomycin | General Glycopeptide Antibiotics |
| Primary Disposal Route | Dissolve in a combustible solvent and burn in a chemical incinerator.[1] | Dispose of according to applicable laws and regulations.[2] | Treat as hazardous chemical waste. |
| Spill Cleanup | Collect in closed, suitable containers for disposal.[1] | Collect spilled powder to minimize migration; clean area with soap and water.[2] | Absorb spills with inert material and place in a sealed container for disposal. |
| Environmental Hazards | Do not allow to enter soil, surface water, or drains.[1] | Potentially harmful to the aquatic environment.[2] | Contributes to antimicrobial resistance in the environment.[3][4] |
| PPE Requirements | Protective gloves, clothing, and eye/face protection.[5] | Suitable protective clothing and equipment as per site procedures.[2] | Safety glasses, gloves, lab coat. |
Experimental Protocols
Specific, validated experimental protocols for the chemical inactivation of this compound are not currently published. Therefore, chemical degradation should not be attempted. The standard and recommended procedure for disposal is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Containerization: Collect all solid and concentrated liquid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal Request: Once the container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
Important Note: Under no circumstances should this compound or other antibiotic waste be poured down the drain.[3][4] This practice contributes to the spread of antibiotic resistance in the environment.
Mandatory Visualizations
The following diagrams illustrate the recommended workflow for the proper disposal of this compound.
Caption: A workflow diagram for the safe handling and disposal of this compound waste.
Caption: A decision tree for the proper routing of this compound waste streams.
References
- 1. biosynth.com [biosynth.com]
- 2. samsonmt.com [samsonmt.com]
- 3. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 4. bitesizebio.com [bitesizebio.com]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
Essential Safety and Operational Guidance for Handling Parvodicin B1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Parvodicin B1. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent glycopeptide antibiotic, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 110882-82-1), the following personal protective equipment recommendations are based on the general hazards associated with glycopeptide antibiotics and potent biologically active compounds.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended). | To prevent skin contact and absorption. The outer glove can be removed if contaminated without exposing the skin. |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect eyes from splashes or aerosols of the compound. |
| Body Protection | A fully-buttoned laboratory coat with elastic cuffs. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. For procedures that may generate aerosols, a fit-tested N95 respirator or higher is recommended. | To prevent the inhalation of aerosolized particles. |
Quantitative Data
While specific quantitative data for this compound is limited, the following table includes information for the closely related compound, Parvodicin C2, which can be used as a reference.
| Property | Value |
| CAS Number | 110882-82-1 (for this compound) |
| Molecular Formula | C83H88Cl2N8O29 (for Parvodicin C2)[1][2] |
| Molecular Weight | 1732.5 g/mol (for Parvodicin C2)[1][2] |
| Storage Temperature | 2-8°C |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining laboratory safety and preventing environmental contamination.
Step-by-Step Handling Procedure:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Confirm that a safety shower and eyewash station are readily accessible.
-
Weighing and Aliquoting: Conduct these activities in a designated area, preferably within a certified chemical fume hood, to prevent the dispersal of powder.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area thoroughly with a suitable laboratory disinfectant or detergent. Carefully remove and dispose of PPE to avoid self-contamination. Wash hands immediately and thoroughly with soap and water.
Disposal Plan:
Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance. All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect waste this compound powder and contaminated disposables (e.g., gloves, weigh paper, pipette tips) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not pour antibiotic solutions down the drain[3][4].
-
Decontamination of Labware: Reusable labware should be decontaminated by soaking in a suitable disinfectant solution before standard washing procedures.
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response:
In the event of a spill, the primary objective is to contain the material and prevent its spread.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For liquid spills, create a dike around the spill using absorbent materials (e.g., spill pillows, kitty litter)[5]. For solid spills, gently cover the material to avoid creating dust.
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill. For liquid spills, use absorbent pads. For solid spills, gently sweep the material into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable laboratory disinfectant or detergent.
-
Dispose: All materials used for spill clean-up must be disposed of as hazardous waste.
Visual Workflow for Safe Handling
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
